1-(26-Hydroxyhexacosanoyl)-glycerol
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl 26-hydroxyhexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c30-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29(33)34-27-28(32)26-31/h28,30-32H,1-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJPCNYUIMBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Guide to its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of the lipid molecule, 1-(26-Hydroxyhexacosanoyl)-glycerol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a monoacylglycerol comprised of a glycerol (B35011) backbone esterified with the ω-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. This long-chain fatty acid derivative has been identified in specific plant species and has garnered interest due to its potential biological activities. This guide will delve into the known natural sources, detailed experimental procedures for its isolation and characterization, and discuss its reported bioactivities.
Natural Occurrence
To date, this compound has been isolated from two primary plant sources. The quantitative abundance of this compound in these sources has not been extensively reported in the available literature.
| Plant Species | Family | Plant Part | Reference |
| Rourea minor | Connaraceae | Dried Stems | [1] |
| Caesalpinia decapetala | Fabaceae | Not Specified | [2] |
Experimental Protocols
The isolation and structural elucidation of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis.
Isolation from Rourea minor
The following protocol is summarized from the work of He et al. (2006)[1].
3.1.1. Extraction and Fractionation:
-
Extraction: The air-dried, powdered stems of Rourea minor are extracted with chloroform (B151607) (CHCl₃) at room temperature.
-
Solvent Partitioning: The resulting crude extract is then partitioned between different solvents to separate compounds based on polarity. A common partitioning scheme involves a hexane-methanol or a similar biphasic system.
-
Column Chromatography: The fraction containing this compound is subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
3.1.2. Purification:
-
Repeated Chromatography: Fractions enriched with the compound of interest are further purified using repeated column chromatography, often with a different solvent system or a finer grade of silica gel.
-
Recrystallization: Final purification is typically achieved by recrystallization from a suitable solvent to yield pure this compound.
3.1.3. Structural Elucidation:
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester (-COO-) groups.
Isolation from Caesalpinia decapetala
The isolation of this compound from Caesalpinia decapetala has been reported in the Journal of Chinese Medicinal Materials[2]. While the full, detailed protocol from this specific source is not widely accessible, the general methodology would follow the principles of natural product isolation outlined above, involving extraction, chromatographic separation, and spectroscopic characterization.
Biological Activity
The primary biological activity reported for this compound is its antimalarial activity .
| Activity | Target Organism | IC₅₀ (µM) | Reference |
| Antimalarial | Plasmodium falciparum | 9.48 | [1] |
The reported activity is considered weak in the context of potent antimalarial drug discovery. The mechanism of action has not been elucidated.
Signaling Pathways and Experimental Workflows
As the specific signaling pathways involving this compound are currently unknown, a hypothetical biosynthetic pathway and a general experimental workflow for its isolation are presented below.
Hypothetical Biosynthesis of ω-Hydroxy Fatty Acids in Plants
The biosynthesis of long-chain ω-hydroxy fatty acids, the key component of the title molecule, is a complex process in plants involving fatty acid elongation and terminal hydroxylation, primarily for the production of cutin and suberin. The following diagram illustrates a simplified, hypothetical pathway leading to the formation of 26-hydroxyhexacosanoic acid.
Caption: Hypothetical biosynthetic pathway of 26-hydroxyhexacosanoic acid in plants.
General Experimental Workflow for Isolation
The following diagram outlines the general workflow for the isolation and identification of this compound from a plant source.
Caption: General experimental workflow for the isolation of this compound.
Future Perspectives
The discovery of this compound and its initial bioactivity screening opens several avenues for future research. Further investigation into its mechanism of action against Plasmodium falciparum could provide insights into novel antimalarial targets. Quantitative studies are needed to determine the concentration of this compound in its natural sources, which would be crucial for assessing its potential as a viable natural product for further development. Additionally, exploring its presence in other plant species and investigating a broader range of biological activities are warranted. The synthesis of analogs could also be a promising strategy for developing more potent and selective therapeutic agents.
References
The Biosynthesis of ω-Hydroxy Very Long-Chain Fatty Acyl Glycerols: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ω-Hydroxy very long-chain fatty acyl glycerols (ω-OH VLCFA-glycerols) are a unique class of lipids critical to the formation of protective barriers in various biological systems. In plants, they are the fundamental building blocks of the biopolyesters cutin and suberin, which form the cuticle and suberized cell walls, respectively, providing protection against environmental stress and pathogens. In mammals, related ω-hydroxy fatty acids are essential components of lipids in the skin's stratum corneum and in secretions of the meibomian glands, contributing to the epidermal water barrier and tear film stability. This technical guide provides an in-depth overview of the biosynthesis of ω-OH VLCFA-glycerols, focusing on the well-characterized pathways in plants as a primary model. It details the key enzymatic steps, presents quantitative data on enzyme specificity, outlines experimental protocols for their study, and discusses the current understanding of analogous pathways in mammals.
Core Biosynthetic Pathway
The synthesis of ω-OH VLCFA-glycerols is a multi-step process localized primarily at the endoplasmic reticulum (ER). It can be broadly divided into three major stages:
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De Novo Fatty Acid Synthesis and Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastid (in plants) or cytoplasm, which are then transported to the ER. Here, a fatty acid elongase (FAE) complex extends these long-chain fatty acids to very-long-chain fatty acids (VLCFAs), typically with chain lengths of C20 to C34 or longer.
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of the VLCFA is hydroxylated by cytochrome P450 monooxygenases of the CYP4 family. This reaction is a critical modification that introduces the terminal hydroxyl group, a prerequisite for polymerization in cutin and suberin and for the unique properties of these lipids in mammalian systems.
-
Esterification to Glycerol (B35011): The resulting ω-hydroxy VLCFA, activated to its coenzyme A (CoA) thioester, is esterified to a glycerol backbone. This crucial step is catalyzed by specific glycerol-3-phosphate acyltransferases (GPATs). In the well-studied plant pathways, these enzymes exhibit a unique preference for the sn-2 position of glycerol-3-phosphate.
Key Enzymes and Quantitative Data
The biosynthesis of ω-OH VLCFA-glycerols is orchestrated by several key enzyme families. The substrate specificities of these enzymes are a major determinant of the final composition of the resulting lipids.
Fatty Acid Elongases (ELOVLs)
The ELOVL family of enzymes is responsible for the elongation of fatty acids beyond C18. Different ELOVLs exhibit specificity for different chain lengths and saturation levels. For instance, in mammals, ELOVL4 is crucial for the synthesis of the ultra-long-chain fatty acids (≥C26) found in skin and meibomian glands.
Cytochrome P450 ω-Hydroxylases
Members of the cytochrome P450 family, particularly the CYP4 clan, are responsible for the ω-hydroxylation of VLCFAs.
| Enzyme Family | Specific Enzymes (Examples) | Organism/Tissue | Substrate Preference |
| CYP4F | CYP4F2, CYP4F3B | Human | Very-long-chain fatty acids (VLCFAs)[1] |
| CYP4F | CYP4F22 | Human Skin | Ultra-long-chain fatty acids (≥C28) for ceramide synthesis[2] |
| CYP704B1 | CYP704B1 | Arabidopsis thaliana (Pollen) | Long-chain fatty acids (C14-C18) for sporopollenin (B1173437) synthesis[3] |
| CYP86A/B | CYP86A1, CYP86B1 | Arabidopsis thaliana | Fatty acids for suberin monomer synthesis |
Table 1: Key Cytochrome P450 ω-Hydroxylases. This table summarizes key enzymes involved in the ω-hydroxylation of long and very-long-chain fatty acids.
Glycerol-3-Phosphate Acyltransferases (GPATs)
The esterification of ω-hydroxy VLCFA-CoAs to glycerol-3-phosphate is a pivotal step. In plants, a specific clade of GPATs has been identified that is dedicated to the synthesis of the lipid polyesters cutin and suberin. These enzymes display unique biochemical properties.
| Enzyme | Organism | Substrate Preference (Acyl-CoA) | Regiospecificity | Key Feature |
| GPAT4 / GPAT8 | Arabidopsis thaliana | Preferentially ω-oxidized C16 & C18 acyl-CoAs over unmodified or longer chains.[2][4] | sn-2 | Bifunctional: Acyltransferase and phosphatase activity, producing 2-monoacylglycerol (2-MAG). |
| GPAT6 | Arabidopsis thaliana | Prefers ω-oxidized C16 acyl-CoAs. | sn-2 | Bifunctional: Acyltransferase and phosphatase activity, producing 2-MAG. |
| GPAT5 | Arabidopsis thaliana | Broad range of ω-oxidized and unsubstituted acyl-CoAs (C16-C24). | sn-2 | Acyltransferase activity only, producing sn-2 lysophosphatidic acid (LPA). |
Table 2: Substrate Specificities of Plant GPATs in ω-OH VLCFA-Glycerol Synthesis. This table details the known substrate preferences and key characteristics of Arabidopsis GPAT enzymes involved in cutin and suberin biosynthesis.
The relative activity of Arabidopsis GPAT8 with various acyl-CoA substrates is presented below, highlighting its strong preference for ω-oxidized C16 and C18 fatty acids.
| Acyl-CoA Substrate | Relative Activity (%) |
| C16:0 | 100 |
| 16-OH C16:0 | 450 |
| C16:0 DCA | 700 |
| C18:1 | 120 |
| 18-OH C18:1 | 800 |
| C18:1 DCA | 1100 |
| C22:0 | 20 |
| C24:0 | 15 |
Table 3: Relative Activity of Arabidopsis GPAT8 with Different Acyl-CoA Substrates. Data compiled from in vitro assays. Activity is shown relative to palmitoyl-CoA (C16:0). DCA refers to dicarboxylic acid.
Diacylglycerol Acyltransferases (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT)
While GPATs are responsible for the initial acylation to form monoacylglycerols or lysophosphatidic acid, the subsequent acylation steps to form di- and triacylglycerols are catalyzed by DGAT and PDAT enzymes. DGAT utilizes an acyl-CoA pool, while PDAT transfers a fatty acid from a phospholipid, such as phosphatidylcholine, to diacylglycerol. The specificity of these enzymes for ω-hydroxy VLCFA-containing acylglycerols is an area of active research, particularly in the context of engineering plants to produce valuable hydroxy fatty acids in their seed oils.
Signaling Pathways and Biosynthetic Workflows
The biosynthetic pathway for ω-hydroxy very long-chain fatty acyl glycerols, particularly in the context of plant cutin and suberin, is a coordinated process involving multiple enzymes and cellular compartments.
Figure 1: Generalized Biosynthetic Pathway. This diagram illustrates the core enzymatic steps from long-chain fatty acids to ω-hydroxy very long-chain fatty acyl glycerols and their subsequent incorporation into biopolyesters like cutin and suberin.
Experimental Protocols
Heterologous Expression and in vitro Assay of Plant GPATs
Characterizing the substrate specificity of GPATs is fundamental to understanding their role. As these are membrane-bound enzymes, they are often studied by heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cells.
Figure 2: Workflow for GPAT Enzyme Assay. This diagram outlines the key steps for expressing and assaying the activity of plant GPATs involved in ω-hydroxy fatty acyl glycerol synthesis.
Protocol for in vitro GPAT Assay:
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Microsome Preparation: Yeast cells expressing the GPAT of interest are harvested and lysed. The microsomal fraction is isolated by differential centrifugation.
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Substrate Preparation: ω-Hydroxy VLCFA-CoA substrates are synthesized from their corresponding free fatty acids. Radiolabeled [¹⁴C]glycerol-3-phosphate is used as the acyl acceptor for detection.
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Assay Reaction: Microsomal protein is incubated in a buffered solution containing [¹⁴C]glycerol-3-phosphate and the desired acyl-CoA substrate. Reactions are typically run for a defined time at a controlled temperature (e.g., 30°C).
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Bligh-Dyer procedure.
-
Product Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radiolabeled products (lysophosphatidic acid and/or monoacylglycerol) are identified by comparison to standards and quantified using phosphor imaging or scintillation counting.
Analysis of ω-Hydroxy VLCFA-Glycerols by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of the monomeric composition of lipid polyesters after depolymerization.
Protocol Outline:
-
Lipid Extraction and Depolymerization: Total lipids are extracted from the tissue. For biopolyesters like cutin, the insoluble material is isolated and then depolymerized by transesterification (e.g., using sodium methoxide (B1231860) in methanol) to release the constituent fatty acid methyl esters and glycerol.
-
Derivatization: The free hydroxyl groups on the ω-hydroxy fatty acid methyl esters and glycerol are chemically modified to increase their volatility for GC analysis. A common method is silylation, which converts hydroxyl groups (-OH) into trimethylsilyl (B98337) (TMS) ethers (-O-Si(CH₃)₃) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The compounds are separated on the GC column based on their boiling points and polarity. The mass spectrometer fragments the eluting molecules, generating a characteristic mass spectrum for each compound, which allows for its identification and quantification. The mass spectra of TMS-derivatized hydroxy fatty acids show characteristic fragmentation patterns that can be used to determine the position of the hydroxyl group.
Biosynthesis in Mammalian Systems: An Emerging Picture
While the pathways in plants are increasingly well-defined, the synthesis of ω-hydroxy VLCFA-glycerols in mammals is less understood. ω-Hydroxy fatty acids are known to be present in the lipids of the skin and meibomian glands.
-
Meibomian Glands: These glands in the eyelid secrete meibum, a lipid-rich substance that forms the outer layer of the tear film. (O-acyl)-ω-hydroxy fatty acids (OAHFAs) are a key component of meibum. Their biosynthesis is thought to involve ELOVL4 for the production of ultra-long-chain fatty acids, followed by ω-hydroxylation by cytochrome P450 enzymes like CYP4F22. However, the specific acyltransferases that esterify these ω-hydroxy fatty acids to glycerol or other lipids in meibum are still under investigation.
-
Sebaceous Glands: Human sebum contains a complex mixture of lipids, including triglycerides, wax esters, and free fatty acids. While the primary components are derived from non-hydroxylated fatty acids, the potential for ω-hydroxylation pathways to contribute to minor acylglycerol species exists, though this is not a major characterized pathway. The enzymes responsible for triglyceride synthesis in sebaceous glands, such as monoacylglycerol acyltransferases (MGATs) and diacylglycerol acyltransferases (DGATs), are known, but their activity with ω-hydroxy fatty acid substrates is not well-defined.
Conclusion and Future Directions
The biosynthesis of ω-hydroxy very long-chain fatty acyl glycerols is a fundamentally important process for creating specialized lipid barriers. Research in plants has provided a robust model, identifying a unique family of sn-2 specific glycerol-3-phosphate acyltransferases as the key enzymes for this process. This knowledge offers a powerful toolkit for metabolic engineering, for example, to produce valuable hydroxy fatty acids in crop species.
For researchers in drug development and dermatology, understanding these pathways is crucial. The integrity of the skin's lipid barrier and the tear film is paramount for health, and dysregulation of these lipids is implicated in conditions like dry eye disease and various forms of ichthyosis.
Future research should focus on:
-
Elucidating the complete biosynthetic pathways in mammalian systems, particularly identifying the specific acyltransferases responsible for creating ω-hydroxy acylglycerols in meibomian and sebaceous glands.
-
Performing detailed kinetic analysis of both plant and mammalian enzymes with a wider range of ω-hydroxy VLCFA substrates to better understand the determinants of lipid composition.
-
Developing specific inhibitors for key enzymes in these pathways to probe their physiological roles and for potential therapeutic applications.
This guide provides a comprehensive foundation for scientists and professionals engaged in the study of these unique and vital lipids, highlighting both the established knowledge and the exciting frontiers of discovery.
References
- 1. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A land-plant-specific glycerol-3-phosphate acyltransferase family in Arabidopsis: substrate specificity, sn-2 preference, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biological Profile of 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol lipid composed of glycerol (B35011) and the very-long-chain omega-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. While its precise biological functions are not extensively characterized, emerging evidence points to a potential role as an antimalarial agent. Furthermore, based on the well-established functions of structurally related lipids, a hypothetical role in the maintenance and integrity of the epidermal barrier can be postulated. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its reported antimalarial activity, a detailed experimental protocol for its in vitro assessment, and a discussion of its potential, though unconfirmed, function in skin barrier homeostasis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, dermatology, and lipid biochemistry.
Introduction
This compound is a lipid molecule of interest due to its unique structure, featuring a long C26 omega-hydroxy fatty acid chain esterified to a glycerol backbone. While its natural occurrence has been identified in the plant kingdom, its broader biological significance is an area of active investigation. This document consolidates the available data on its biological activities, with a primary focus on its reported antimalarial properties and a secondary, speculative exploration of its potential involvement in skin barrier function.
Antimalarial Activity of this compound
The primary reported biological function of this compound is its activity against the malaria parasite, Plasmodium falciparum.
Quantitative Data
There is conflicting information regarding the potency of the antimalarial activity of this compound. A commercial supplier reports a potent inhibitory concentration (IC50), while the primary scientific literature describes its activity as weak. This discrepancy is highlighted in the table below.
| Compound | Target Organism | Reported Activity | IC50 Value | Source |
| This compound | Plasmodium falciparum | Potent | 9.48 µM | [MedChemExpress] |
| This compound | Plasmodium falciparum | Weak | Not specified | [He et al., 2006][1] |
It is crucial for researchers to consider this discrepancy when evaluating the potential of this compound as an antimalarial lead. The primary literature, which underwent peer review, should be given greater weight.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
The following is a detailed protocol for determining the in vitro antiplasmodial activity of lipid compounds like this compound. This method is based on the widely used SYBR Green I fluorescence assay, which measures the proliferation of malaria parasites by quantifying their DNA.
2.2.1. Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chloroquine)
-
Negative control (solvent vehicle)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2.2.2. Procedure
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.
-
Plate Preparation: Serially dilute the test compound and control drugs in culture medium in a 96-well plate.
-
Infection: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit. Add the parasite suspension to the wells of the pre-drugged plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding lysis buffer containing a final concentration of 1x SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2.2.3. Experimental Workflow
In vitro antiplasmodial assay workflow.
Potential Role in Epidermal Barrier Function (Hypothetical)
While there is no direct evidence of this compound's presence or function in the skin, the biological roles of its constituent parts—glycerol and omega-hydroxy fatty acids—are well-documented in the context of the epidermal barrier. This allows for the formulation of a hypothesis regarding its potential function.
The stratum corneum, the outermost layer of the epidermis, provides the primary barrier against water loss and external insults. This barrier is critically dependent on the highly organized lipid matrix in the intercellular space, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids.[2]
Omega-hydroxy fatty acids are essential components of a specific class of ceramides known as ω-hydroxyceramides.[3][4] These, in turn, are precursors to acylceramides, where the omega-hydroxyl group is esterified to linoleic acid. Acylceramides are crucial for the formation of the corneocyte lipid envelope (CLE), a covalently bound lipid layer on the surface of corneocytes that is essential for the proper organization of the intercellular lipid lamellae and overall barrier integrity.[5] Deficiencies in the synthesis of ω-O-acylceramides lead to severe skin barrier defects.
Glycerol is a well-known humectant and plays a vital role in stratum corneum hydration and barrier function.
Given this context, it is plausible that this compound, as an acylglycerol containing an omega-hydroxy fatty acid, could potentially serve as a precursor or a structural component within the epidermal lipid matrix.
Hypothesized Signaling and Structural Pathway
The following diagram illustrates a hypothetical pathway where this compound or its components could be integrated into the formation of the epidermal barrier.
Hypothetical role in skin barrier formation.
Experimental Protocols for Isolation and Structural Elucidation
The isolation and identification of this compound from its natural source, Rourea minor, involved a bioassay-guided fractionation approach.
General Protocol for Bioassay-Guided Fractionation
-
Extraction: The dried plant material (e.g., stems) is ground and extracted with a solvent, such as chloroform (B151607).
-
Fractionation: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) and eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.
-
Bioassay: Each fraction is tested for the biological activity of interest (e.g., antiplasmodial activity).
-
Further Purification: The active fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
General Protocol for Lipid Extraction from Plant Tissue
-
Homogenization: Plant tissue is homogenized in a solvent mixture, often containing chloroform and methanol, to disrupt cell membranes and solubilize lipids. To inactivate lipolytic enzymes, a pre-treatment with hot isopropanol (B130326) is often employed.
-
Phase Separation: Water is added to the homogenate to create a biphasic system. The lipids partition into the lower chloroform phase.
-
Washing: The chloroform phase is washed with a salt solution (e.g., KCl) to remove non-lipid contaminants.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Fractionation: The total lipid extract can then be fractionated by chromatography to isolate specific lipid classes, such as monoacylglycerols.
Synthesis
The synthesis of acylglycerols typically involves the acylation of glycerol or a glycerol derivative.
General Pathway for Acylglycerol Synthesis
The biosynthesis of triacylglycerols and many phosphoglycerols starts from glycerol-3-phosphate, which is sequentially acylated by acyl-CoA to form lysophosphatidate and then phosphatidate (diacylglycerol phosphate). Phosphatidate is a key intermediate that can be dephosphorylated to diacylglycerol, which is then acylated to form triacylglycerol. Monoacylglycerols can be formed through the hydrolysis of di- or triacylglycerols or by the acylation of glycerol.
General pathway of acylglycerol synthesis.
Conclusion
This compound presents an intriguing profile for further investigation. The conflicting reports on its antimalarial activity warrant a careful re-evaluation to ascertain its true potential. The primary literature suggests weak activity, which may temper enthusiasm for its development as a standalone antimalarial drug. However, its unique structure could still serve as a scaffold for the synthesis of more potent analogues.
The hypothetical role of this compound in skin barrier function, based on the established roles of its components, opens up a new avenue of research. Investigating its presence in the epidermis and its effects on skin hydration and barrier integrity could reveal novel functions for this class of lipids in dermatology and cosmetic science.
This technical guide provides a foundation for researchers to delve deeper into the biological functions of this compound, offering both established data and testable hypotheses to guide future studies.
References
The Discovery, Isolation, and Characterization of 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain monoacylglycerol with demonstrated antimalarial properties. The document details the initial discovery from the plant Rourea minor, outlines the experimental protocols for its isolation and characterization based on available literature, and presents its known biological activity. Furthermore, this guide proposes a potential synthetic route and discusses the current understanding of its mechanism of action, while also highlighting areas for future research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound (CAS No. 177602-14-1) is a naturally occurring monoacylglycerol that has garnered interest due to its potential as a therapeutic agent.[1][2] Its discovery stemmed from bioassay-guided fractionation of plant extracts in the search for novel antimalarial compounds. This guide aims to consolidate the existing knowledge on this molecule and provide a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Discovery and Natural Occurrence
This compound was first isolated from the dried stems of the liana Rourea minor (Gaertn.) Aubl., a plant belonging to the Connaraceae family.[3][4] The discovery was the result of a bioassay-directed fractionation of a chloroform (B151607) extract of the plant material, which showed activity against Plasmodium falciparum.[3] In addition to Rourea minor, this compound has also been reported to be isolated from Caesalpinia decapetala (Roth) Alston.
Physicochemical Properties
While the primary literature provides limited explicit details on the physicochemical properties, some data can be inferred or are available from chemical databases.
| Property | Value/Description | Source |
| Molecular Formula | C₂₉H₅₈O₅ | Inferred from structure |
| Molecular Weight | 486.77 g/mol | Inferred from structure |
| CAS Number | 177602-14-1 | |
| Appearance | Not explicitly reported, likely a waxy solid | General property of long-chain lipids |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | General property of long-chain lipids |
Experimental Protocols
Isolation from Rourea minor
The isolation of this compound was achieved through a multi-step bioassay-guided fractionation process. While the full detailed protocol from the original publication by He et al. (2006) is not publicly available, the general workflow can be reconstructed based on the abstract and common phytochemical techniques.
4.1.1. Plant Material and Extraction
-
Plant Material: Dried stems of Rourea minor.
-
Extraction: The dried plant material is ground and extracted with chloroform (CHCl₃) to obtain a crude extract.
4.1.2. Bioassay-Guided Fractionation
The crude chloroform extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for their antimalarial activity to guide the subsequent purification steps.
-
Initial Fractionation: The crude extract is typically fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Further Purification: Active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.
4.1.3. Structure Elucidation
The chemical structure of the isolated compound was determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to establish the carbon-hydrogen framework and the connectivity of the atoms.
Unfortunately, the specific spectroscopic data from the original discovery paper are not readily accessible.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be designed based on established methods for the synthesis of monoacylglycerols and long-chain ω-hydroxy fatty acids.
Step 1: Synthesis of 26-Hydroxyhexacosanoic Acid This could be achieved through various methods, including the chain extension of a shorter ω-hydroxy fatty acid or the selective terminal hydroxylation of hexacosanoic acid.
Step 2: Protection of the Hydroxyl Groups The two hydroxyl groups of 26-hydroxyhexacosanoic acid would need to be differentially protected to allow for selective esterification with glycerol (B35011).
Step 3: Esterification with a Protected Glycerol Derivative The protected 26-hydroxyhexacosanoic acid would then be coupled with a suitably protected glycerol molecule, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).
Step 4: Deprotection The final step would involve the removal of all protecting groups to yield this compound.
Biological Activity
This compound has demonstrated in vitro activity against the malaria parasite, Plasmodium falciparum.
| Parameter | Value | Organism | Source |
| IC₅₀ | Weak activity (specific value not available in abstract) | Plasmodium falciparum |
It is important to note that the original publication describes the activity as "weak".
Mechanism of Action and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the mechanism of action or any signaling pathways directly modulated by this compound. The antimalarial activity of other monoacylglycerols has been attributed to various mechanisms, including disruption of parasite cell membranes and inhibition of essential enzymes. However, further research is required to determine the specific mode of action for this long-chain derivative.
Visualizations
Experimental Workflow: Isolation from Rourea minor
Caption: Bioassay-guided isolation of this compound.
Proposed Synthetic Pathway
Caption: A proposed synthetic route for this compound.
Conclusion and Future Directions
This compound represents an interesting natural product with potential for further investigation in the field of antimalarial drug discovery. While its initial discovery and basic biological activity have been reported, significant gaps in our knowledge remain. Future research should focus on:
-
Re-isolation and Full Characterization: Obtaining a complete set of physicochemical and spectroscopic data for this compound.
-
Total Synthesis: Developing an efficient and scalable synthetic route to enable further biological studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this molecule in Plasmodium falciparum.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features required for its biological activity and to potentially enhance its potency.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The Pivotal Role of 1-(26-Hydroxyhexacosanoyl)-glycerol in the Architecture of Plant Cutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The plant cuticle stands as a formidable barrier, the first line of defense against a barrage of environmental stressors. Central to its protective function is cutin, a complex lipid polyester (B1180765). This technical guide delves into the core of cutin's molecular framework, focusing on the integral role of 1-(26-Hydroxyhexacosanoyl)-glycerol, a key monoacylglycerol precursor in the biosynthesis of this vital biopolymer. Understanding its synthesis, incorporation, and impact on cutin's properties is paramount for developing novel strategies in crop protection and drug delivery.
The Molecular Architecture of Plant Cutin
Plant cutin is a polyester primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, cross-linked by ester bonds to form a three-dimensional network.[1][2] Glycerol (B35011) serves as a crucial branching agent, esterified to these fatty acid monomers, thereby contributing to the polymer's complex and resilient structure.[3][4] While C16 and C18 fatty acids are the most common constituents, the presence of very-long-chain fatty acids (VLCFAs), such as 26-hydroxyhexacosanoic acid, plays a significant, though less ubiquitous, role in defining the specific properties of the cuticle in certain plant species and organs.[5]
Biosynthesis of Cutin Monomers: The Central Role of Glycerol-3-Phosphate Acyltransferases (GPATs)
The synthesis of cutin monomers is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of epidermal cells. A key family of enzymes, the glycerol-3-phosphate acyltransferases (GPATs), is essential for the esterification of activated fatty acids to a glycerol backbone. Specifically, a unique subfamily of bifunctional GPATs possesses both sn-2-specific glycerol-3-phosphate:acyl-CoA acyltransferase and phosphatase activities, leading to the formation of 2-monoacylglycerols.
The biosynthesis of this compound follows this general pathway, where 26-hydroxyhexacosanoic acid, a C26 VLCFA, is the acyl donor. While the specific GPATs responsible for acylating VLCFAs for cutin synthesis are still under active investigation, the established role of GPATs in incorporating other fatty acids into monoacylglycerol precursors provides a strong model.
Signaling Pathway for Cutin Precursor Biosynthesis
Caption: Biosynthesis pathway of this compound.
Quantitative Analysis of Cutin Monomers
The composition of cutin varies significantly between plant species, organs, and developmental stages. Quantitative analysis is crucial for understanding the functional significance of different monomers. The data below summarizes typical cutin monomer compositions from various plant sources, highlighting the prevalence of C16 and C18 monomers and the less frequent but significant presence of VLCFAs in specific cases.
| Plant Species | Organ | Major Monomers | This compound Derivative (26-Hydroxyhexacosanoic acid) % of Total Monomers | Reference |
| Arabidopsis thaliana | Leaf/Stem | C16 and C18 dicarboxylic acids | Not typically reported as a major component | |
| Olea europaea (Olive) | Fruit | 9(10),16-dihydroxy hexadecanoic acid, 9,10,18-trihydroxy octadecanoic acid | Present, with hexacosanoic acid (C26) being a notable component of cuticular waxes | |
| Citrus unshiu (Mandarin) | Fruit | Cinnamic acids, hexadecanedioic acid | Not reported as a major component | |
| Solanum lycopersicum (Tomato) | Fruit | C16 monomers, primarily 9(10),16-dihydroxy hexadecanoic acid | Not reported as a major component |
Experimental Protocols for Cutin Analysis
Accurate characterization of cutin composition requires robust experimental protocols. The following outlines a standard workflow for the analysis of cutin monomers, including this compound.
Experimental Workflow for Cutin Monomer Analysis
References
- 1. Cutin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits [mdpi.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(26-Hydroxyhexacosanoyl)-glycerol
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 1-(26-Hydroxyhexacosanoyl)-glycerol in a tandem mass spectrometer is expected to proceed through several key pathways, primarily dictated by the ionization mode (positive or negative) and the functional groups present in the molecule: the glycerol (B35011) headgroup, the ester linkage, and the terminal hydroxyl group on the fatty acyl chain.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, the molecule will typically be observed as a protonated species, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is predicted to induce fragmentation at the most labile bonds. The primary fragmentation pathway for monoacylglycerols is the neutral loss of the glycerol headgroup.[1]
Key Predicted Fragment Ions in Positive Mode:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule, likely from the hydroxyl group. |
| [M+H]⁺ | [M+H - C₃H₈O₃]⁺ | Neutral loss of the entire glycerol molecule.[1] |
| [M+H]⁺ | [C₂₆H₅₂O₃ + H]⁺ | Acylium ion formed by cleavage of the ester bond. |
The fragmentation can be visualized as a series of logical steps initiated by protonation.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, the molecule will be deprotonated to form [M-H]⁻. Fragmentation of this precursor ion is expected to provide more detailed information about the structure of the long-chain fatty acid.
Key Predicted Fragment Ions in Negative Mode:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| [M-H]⁻ | [C₂₆H₅₁O₄]⁻ | Carboxylate anion of 26-hydroxyhexacosanoic acid. |
| [M-H]⁻ | Various | Ions resulting from cleavages along the fatty acyl chain. |
The fragmentation in negative mode is particularly useful for confirming the fatty acid composition.
Experimental Protocols
As direct analysis of this long-chain monoacylglycerol may be challenging, derivatization is often employed to improve chromatographic separation and the specificity of mass spectrometric fragmentation. The analysis of structurally similar compounds, such as cutin monomers, frequently involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Sample Preparation and Derivatization
A plausible workflow for the analysis of this compound would involve the following steps:
-
Extraction: Lipid extraction from the biological matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Purification: Isolation of the monoacylglycerol fraction using techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Derivatization: To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl groups (on both the glycerol and the fatty acid) can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Mass Spectrometry Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, the sample can be introduced into a GC-MS system. The electron ionization (EI) source will generate fragment ions that are highly characteristic of the silylated molecule. Key fragments would include ions corresponding to the silylated glycerol moiety and fragments arising from cleavage along the silylated fatty acyl chain.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis of the underivatized molecule, reverse-phase LC coupled to a tandem mass spectrometer with electrospray ionization (ESI) would be the method of choice. This allows for the selection of the precursor ion ([M+H]⁺ or [M-H]⁻) and its subsequent fragmentation to generate the product ion spectra described in section 1.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. In positive ion mode, the characteristic neutral loss of the glycerol headgroup is expected to be a dominant feature. In negative ion mode, fragmentation will likely provide detailed insights into the long-chain ω-hydroxy fatty acid. For robust and sensitive analysis, especially in complex biological samples, a derivatization strategy followed by GC-MS is a well-established approach for related molecules. The theoretical framework and experimental considerations presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-chain lipid molecules.
References
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined use of cutinase and high-resolution mass-spectrometry to query the molecular architecture of cutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
1-(26-Hydroxyhexacosanoyl)-glycerol: A Comprehensive Technical Review of Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol that has been identified as a constituent of the plant Rourea minor. This technical guide provides a detailed overview of the current scientific understanding of its potential therapeutic effects, with a primary focus on its documented antimalarial activity. The document summarizes key quantitative data, outlines experimental methodologies, and presents relevant signaling pathways to facilitate further research and development in this area. While the direct therapeutic investigation of this specific molecule is limited, this guide also explores the broader context of long-chain monoacylglycerol bioactivity to inform on potential, yet unexplored, therapeutic avenues.
Introduction
Monoacylglycerols (MAGs) are important biological molecules that serve as intermediates in the metabolism of fats and as signaling molecules.[1][2] They consist of a glycerol (B35011) molecule esterified to a single fatty acid. The biological activity of MAGs can vary significantly depending on the nature of the fatty acid chain. This compound is a unique MAG containing a long-chain C26 hydroxy fatty acid. Its discovery and initial biological screening have opened the door to investigating its potential as a therapeutic agent.
Therapeutic Effects: State of the Science
The current body of scientific literature on the therapeutic effects of this compound is primarily focused on its antimalarial properties.
Antimalarial Activity
This compound has been identified as a compound with in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[3]
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | Parasite Strain | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum | 9.48 | [3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The reported IC50 value of 9.48 µM suggests a moderate level of antimalarial potency.[3] It is important to note that the original research article by He et al. (2006) described this activity as "weak". This characterization may be relative to other highly potent antimalarial compounds. Further studies are warranted to fully elucidate its potential in this therapeutic area, including in vivo efficacy and mechanism of action.
Experimental Protocols
Isolation of this compound from Rourea minor
A detailed experimental protocol for the isolation of this compound is described in the primary literature. The general workflow is as follows:
Caption: General workflow for the isolation of this compound.
In Vitro Antimalarial Assay
The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Plasmodium falciparum (e.g., chloroquine-sensitive or resistant strains) is cultured in human erythrocytes in a suitable culture medium.
-
Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in a 96-well microtiter plate.
-
The serially diluted compound is added to the wells.
-
The plate is incubated for a defined period (e.g., 72 hours) under controlled atmospheric conditions.
-
-
Fluorescence Measurement:
-
SYBR Green I dye, which intercalates with parasite DNA, is added to each well.
-
Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable parasites.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro antimalarial assay.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, understanding the general signaling roles of monoacylglycerols can provide a framework for future investigation.
Monoacylglycerols are key players in lipid signaling, most notably through the endocannabinoid system. The enzyme monoacylglycerol lipase (B570770) (MAGL) is responsible for the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including anti-inflammatory and analgesic responses.
It is plausible that this compound could interact with this pathway, either as a substrate for MAGL, thereby competing with 2-AG, or through other currently unknown mechanisms.
References
In-Depth Technical Guide: Antimalarial Activity of 1-(26-Hydroxyhexacosanoyl)-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the discovery and development of novel antimalarial agents with diverse mechanisms of action to combat the spread of drug-resistant Plasmodium falciparum strains. Natural products are a rich source of structurally unique and biologically active compounds that can serve as new therapeutic leads. This technical guide focuses on the antimalarial properties of 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain fatty acyl glycerol (B35011) isolated from medicinal plants such as Caesalpinia decapetala and Isodon sculponeata.
This document provides a comprehensive overview of the available data on the antiplasmodial activity of this compound, details a representative experimental protocol for its evaluation, and explores a putative mechanism of action based on its chemical structure and existing research on related molecules. The information is presented to support further research and drug development efforts targeting this promising natural product.
Quantitative Data on Antiplasmodial Activity
The primary reported quantitative measure of the antiplasmodial activity of this compound is its half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. While the primary research article detailing this specific finding is not widely available in public databases, the compound is reported by chemical suppliers to be a potent antimalarial agent.
| Compound | Parasite Strain | Reported IC50 (µM) |
| This compound | Plasmodium falciparum (3D7) | 9.48[1] |
Experimental Protocols
The following is a detailed, representative protocol for determining the in vitro antiplasmodial activity of a compound like this compound using the SYBR Green I-based fluorescence assay. This method is widely used for screening antimalarial compounds and has been employed in studies of extracts from Caesalpinia decapetala.
In Vitro Antiplasmodial SYBR Green I-Based Fluorescence Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound (test compound)
-
Chloroquine or Artemisinin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Methodology:
-
Parasite Culture Synchronization: The P. falciparum culture is synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Preparation of Test Plates:
-
The test compound, this compound, is dissolved in DMSO to prepare a stock solution.
-
Serial two-fold dilutions of the compound are prepared in the complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.
-
Wells containing culture medium with DMSO but without the test compound serve as negative controls. Wells with a known antimalarial drug (e.g., chloroquine) serve as positive controls.
-
-
Inoculation of Parasites:
-
A parasite suspension is prepared with 2% parasitemia and 2% hematocrit in the complete culture medium.
-
180 µL of this parasite suspension is added to each well of the 96-well plate containing 20 µL of the diluted test compound, bringing the total volume to 200 µL.
-
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Staining and Lysis:
-
100 µL of lysis buffer containing SYBR Green I (at a final dilution of 1:5000) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA.
-
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis:
-
The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes.
-
The percentage of parasite growth inhibition is calculated relative to the negative control (DMSO-treated parasites).
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Putative Mechanism of Action
The precise molecular target of this compound in P. falciparum has not been elucidated. However, based on its chemical structure as a long-chain fatty acyl glycerol, a plausible mechanism of action is the disruption of the parasite's lipid metabolism. P. falciparum relies on both the salvage of host fatty acids and its own de novo fatty acid synthesis via the type II fatty acid synthase (FAS-II) pathway, which is distinct from the human type I FAS pathway and located in the parasite's apicoplast.
Two potential targets within this metabolic network are:
-
Acyl-CoA Synthetase (ACS): These enzymes are crucial for activating fatty acids by converting them into acyl-CoA thioesters, a necessary step for their incorporation into complex lipids and for their degradation. Inhibition of ACS would disrupt the parasite's ability to utilize both scavenged and newly synthesized fatty acids, leading to a breakdown in membrane biogenesis and energy storage.
-
Type II Fatty Acid Synthase (FAS-II) Pathway Enzymes: this compound or its metabolites could act as a substrate or feedback inhibitor for one of the enzymes in the FAS-II pathway, thereby halting the synthesis of essential fatty acids required for parasite development and proliferation.
The proposed signaling pathway below illustrates the potential interference of this compound with the parasite's fatty acid metabolism.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against P. falciparum, making it a valuable natural product lead for antimalarial drug discovery. The key areas for future research include:
-
Isolation and Confirmation: Further isolation of this compound from its natural sources and confirmation of its antiplasmodial activity by multiple independent laboratories.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) within the parasite. Studies could focus on its effects on the FAS-II pathway enzymes and acyl-CoA synthetases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to identify the key structural features required for its antimalarial activity and to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy and safety in animal models of malaria.
Addressing these research questions will be crucial in determining the therapeutic potential of this compound as a novel antimalarial agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(26-Hydroxyhexacosanoyl)-glycerol Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol containing a long-chain omega-hydroxy fatty acid.[1][2] Molecules of this class are of significant interest in biomedical research due to their structural similarity to endogenous signaling lipids. The presence of a terminal hydroxyl group on the fatty acid chain introduces unique polarity and potential for further functionalization, making them valuable tools for studying lipid metabolism, signaling pathways, and as potential therapeutic agents. The synthesis of a pure standard of this compound is crucial for accurate biological testing and for the development of analytical methods for its detection and quantification in biological matrices.
This document provides a detailed protocol for the chemical synthesis of this compound, including the preparation of protected intermediates, coupling reactions, and final deprotection and purification steps. The presented methodology is designed to be accessible to researchers with a background in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized this compound standard and its intermediates.
| Compound | Step | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |
| 1 | 1 | 26-Hydroxyhexacosanoic acid | 26-(Benzyloxy)hexacosanoic acid | C33H58O3 | 502.81 | 1.25 | 1.18 | 94 | >95 |
| 2 | 2 | 26-(Benzyloxy)hexacosanoic acid | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate | C39H68O5 | 616.96 | 1.53 | 1.38 | 90 | >95 |
| 3 | 3 | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate | 1-(26-(Benzyloxy)hexacosanoyl)-glycerol | C36H64O5 | 576.90 | 1.43 | 1.29 | 90 | >95 |
| 4 | 4 | 1-(26-(Benzyloxy)hexacosanoyl)-glycerol | This compound | C29H58O5 | 486.77 | 1.21 | 1.03 | 85 | >98 |
Experimental Protocols
The synthesis of this compound is accomplished in four main steps, as illustrated in the experimental workflow diagram below.
Step 1: Protection of 26-Hydroxyhexacosanoic Acid
The terminal hydroxyl group of 26-hydroxyhexacosanoic acid is protected as a benzyl (B1604629) ether to prevent its participation in subsequent reactions.
Materials:
-
26-Hydroxyhexacosanoic acid (1.0 g, 2.33 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.14 g, 3.50 mmol)
-
Benzyl bromide (0.44 g, 2.56 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, suspend 26-hydroxyhexacosanoic acid in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 26-(benzyloxy)hexacosanoic acid (1 ), which can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.
Step 2: Esterification with Solketal
The protected fatty acid is esterified with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) to form the protected monoacylglycerol.
Materials:
-
26-(Benzyloxy)hexacosanoic acid (1 ) (1.18 g, 2.35 mmol)
-
(R)-(-)-Solketal (0.34 g, 2.58 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (0.58 g, 2.82 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.03 g, 0.24 mmol)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
Dissolve 26-(benzyloxy)hexacosanoic acid, solketal, and DMAP in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate (2 ).
Step 3: Deprotection of the Acetonide Group
The isopropylidene protecting group (acetonide) on the glycerol (B35011) backbone is removed under mild acidic conditions.
Materials:
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate (2 ) (1.38 g, 2.24 mmol)
-
Acetic acid (80% aqueous solution) (20 mL)
Procedure:
-
Dissolve the protected monoacylglycerol in 80% aqueous acetic acid.
-
Stir the solution at 40 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 1-(26-(benzyloxy)hexacosanoyl)-glycerol (3 ).
Step 4: Deprotection of the Benzyl Ether
The final deprotection step involves the removal of the benzyl ether from the terminal hydroxyl group via catalytic hydrogenolysis to yield the target compound.
Materials:
-
1-(26-(Benzyloxy)hexacosanoyl)-glycerol (3 ) (1.29 g, 2.23 mmol)
-
Palladium on carbon (Pd/C), 10 wt. % (0.13 g)
-
Ethyl acetate (30 mL)
-
Methanol (10 mL)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the benzyl-protected monoacylglycerol in a mixture of ethyl acetate and methanol.
-
Add Pd/C catalyst to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (eluent: chloroform/methanol gradient) to afford pure this compound (4 ).
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Representative Signaling Pathway
While the specific signaling pathways involving this compound are a subject of ongoing research, it may act as a precursor to or a modulator of pathways involving other bioactive lipids, such as endocannabinoids or lysophosphatidic acids. The following diagram illustrates a generalized lipid signaling pathway.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway involving lipid messengers.
References
Application Notes and Protocols for the Quantification of 1-(26-Hydroxyhexacosanoyl)-glycerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol containing a very long-chain omega-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. While research into the specific biological roles of this molecule is ongoing, its unique structure suggests potential involvement in lipid signaling, membrane biology, and energy metabolism. Accurate quantification of this compound in various biological matrices is essential for elucidating its physiological and pathological significance. These application notes provide a detailed protocol for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
As of the latest literature review, specific quantitative data for endogenous this compound in biological samples is not widely published. The following table is provided as a template for researchers to summarize their experimental findings and facilitate comparison across different studies and sample types.
| Biological Matrix | Sample Type (e.g., Plasma, Tissue) | Condition (e.g., Healthy Control, Disease Model) | Mean Concentration (ng/mL or ng/g) | Standard Deviation | N (Sample Size) | Reference |
| Example: Human Plasma | K2EDTA | Healthy Volunteer | Enter Data | Enter Data | Enter Data | Cite Your Work |
| Example: Mouse Liver | Tissue Homogenate | Wild-Type | Enter Data | Enter Data | Enter Data | Cite Your Work |
| Example: Cell Culture | Cell Lysate | Treated vs. Untreated | Enter Data | Enter Data | Enter Data | Cite Your Work |
II. Experimental Protocols
This section details the recommended methodology for the extraction and quantification of this compound from biological samples.
A. Materials and Reagents
-
Reference Standard: this compound (Available from commercial suppliers such as ChemFaces and Pharmaffiliates).[1][2]
-
Internal Standard (IS): A suitable stable isotope-labeled monoacylglycerol (e.g., 1-palmitoyl-d5-glycerol) or a structurally similar odd-chain monoacylglycerol.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, chloroform, and water.
-
Formic Acid: LC-MS grade.
-
Butylated Hydroxytoluene (BHT)
-
Solid Phase Extraction (SPE) Cartridges: Reversed-phase (C18) or mixed-mode cartridges.
-
Biological Sample Collection Tubes: Appropriate for the sample type (e.g., K2EDTA tubes for plasma).
B. Experimental Workflow
C. Detailed Protocol
1. Standard and Internal Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1 v/v) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of the internal standard (IS) and a working solution at a fixed concentration to be spiked into all samples, standards, and quality controls.
2. Sample Preparation: Lipid Extraction (Folch Method)
-
For liquid samples (e.g., plasma, serum), use 50-100 µL. For tissue samples, use 10-20 mg of homogenized tissue.
-
Add the sample to a glass tube.
-
Add the internal standard working solution.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other lipids. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Monoacylglycerols are known to form protonated molecules [M+H]+.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for this compound will be its [M+H]+ adduct. The exact m/z should be determined by direct infusion of the standard.
-
Product ions can be generated by the neutral loss of the glycerol (B35011) head group or fragmentation of the fatty acyl chain. These transitions must be optimized using the reference standard.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity of the target analyte and internal standard.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard in all samples, calibration standards, and quality controls.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
III. Signaling Pathway and Metabolism
This compound is formed from the esterification of glycerol with 26-hydroxyhexacosanoic acid. The formation of this very long-chain omega-hydroxy fatty acid is a key step. Very-long-chain fatty acids (VLCFAs) can undergo omega-oxidation, which provides an alternative pathway to the peroxisomal beta-oxidation for their degradation.[4] This pathway is initiated by cytochrome P450 enzymes.
The omega-oxidation of very-long-chain fatty acids is initiated by cytochrome P450 enzymes of the CYP4F family, such as CYP4F2 and CYP4F3B, which produce omega-hydroxy-VLCFAs.[4] The resulting 26-hydroxyhexacosanoic acid can then be esterified to a glycerol backbone to form this compound. This monoacylglycerol may then be further metabolized or incorporated into other lipids, or it may have specific signaling functions. The degradation of the omega-hydroxy-VLCFA can proceed via oxidation to a dicarboxylic acid.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Glycerol 1-(26-hydroxyhexacosanoate) | CAS:177602-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a long-chain monoacylglycerol containing the ω-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. ω-hydroxy fatty acids are important biological molecules involved in the formation of the epidermal water barrier.[1] Their esterification to glycerol (B35011) suggests a role in lipid metabolism and signaling. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Significance
ω-hydroxy fatty acids are produced by the ω-oxidation of fatty acids, a process that serves as an alternative to β-oxidation, particularly when the latter is impaired.[1] This metabolic pathway is crucial for providing energy under certain physiological conditions like starvation.[1] In the skin, very long-chain ω-hydroxy fatty acids are essential components of acylglucosylceramides, which are critical for maintaining the skin's barrier function.[1]
Monoglycerides are key intermediates in the digestion and absorption of dietary triglycerides. They are formed in the intestinal lumen and absorbed by enterocytes, where they are re-esterified to form triglycerides and packaged into chylomicrons for transport.[2] The presence of a long-chain monoglyceride like this compound could indicate its involvement in similar lipid transport and metabolic pathways.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add 10 µL of an internal standard solution (e.g., C17:0 monoglyceride at 1 µg/mL in methanol) to a 2 mL microcentrifuge tube.
-
Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold methanol (B129727) to the sample, vortex for 10 seconds.
-
Add 500 µL of methyl-tert-butyl ether (MTBE), vortex for 10 seconds.
-
Sonicate the mixture for 1 hour at 4°C.
-
-
Phase Separation:
-
Add 500 µL of water to induce phase separation.
-
Vortex for 10 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer (MTBE phase) containing the lipids and transfer to a new 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 99% B over 10 min, hold at 99% B for 5 min, return to 80% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 487.4 (as [M+H]⁺) | 395.4 (Loss of glycerol and water) | 100 | 30 | 20 |
| This compound | 504.4 (as [M+NH₄]⁺) | 487.4 (Loss of NH₃) | 100 | 30 | 15 |
| Internal Standard (C17:0 monoglyceride) | 345.3 (as [M+H]⁺) | 253.3 (Loss of glycerol and water) | 100 | 25 | 18 |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in human plasma from healthy controls and a hypothetical patient group with a condition affecting lipid metabolism. This data is for illustrative purposes to demonstrate the application of the method.
| Sample Group | N | Concentration (ng/mL) | Standard Deviation |
| Healthy Controls | 50 | 15.2 | 3.1 |
| Patient Group X | 50 | 28.9 | 6.5 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Proposed Signaling Pathway
Caption: Proposed metabolic and signaling pathway.
References
- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Medium-Chain Triglycerides, Long-Chain Triglycerides, or 2-Monododecanoin on Fatty Acid Composition in the Portal Vein, Intestinal Lymph, and Systemic Circulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 1-(26-Hydroxyhexacosanoyl)-glycerol from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol that has demonstrated notable biological activity, including potent antimalarial properties against Plasmodium falciparum with an IC50 value of 9.48 µM.[1] While this molecule is found naturally, for instance in the plant Fourea minor, its extraction from tissue sources for research and drug development purposes requires robust and efficient protocols.[2] This document provides detailed methodologies for the extraction of this lipophilic molecule from tissue samples, based on well-established lipid extraction techniques.
Data Presentation
As specific quantitative data for the extraction of this compound from various tissues is not widely available in the literature, the following table summarizes typical lipid yields obtained using the Folch and Bligh & Dyer methods, which are considered gold standards for lipid extraction from animal tissues.[3] These values can serve as a general reference for expected total lipid recovery, within which this compound would be a constituent.
| Tissue Type | Extraction Method | Total Lipid Yield (% of wet weight) | Reference |
| Fish Muscle | Bligh & Dyer | 5 - 15% | [4] |
| Rat/Mouse Brain | Hara & Radin (Hexane/Isopropanol) | 10 - 12% | [3] |
| Human LDL | Folch or acidified Bligh & Dyer | High relative yield | |
| General Animal Tissue | Folch | Variable, tissue-dependent |
Experimental Protocols
The following protocol is a modified version of the widely used Folch method for total lipid extraction, which is suitable for isolating this compound from tissue samples.
Materials and Reagents:
-
Tissue sample (fresh or frozen)
-
Chloroform (B151607) (ACS grade)
-
Methanol (ACS grade)
-
0.9% NaCl solution (or 0.7% NaCl as an alternative)
-
Sodium Sulfate (anhydrous)
-
Glass homogenizer (Dounce or Potter-Elvehjem type)
-
Teflon-lined screw-cap glass tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
Protocol:
-
Tissue Preparation and Homogenization:
-
Accurately weigh approximately 1 gram of the tissue sample.
-
To minimize enzymatic degradation, conduct all procedures on ice. For frozen tissues, it is recommended to grind the sample in liquid nitrogen using a mortar and pestle before homogenization.
-
Transfer the weighed tissue to a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. For 1 gram of tissue, a volume of 20 mL (13.33 mL chloroform and 6.67 mL methanol) is recommended.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a Teflon-lined screw-cap glass tube.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for a 20 mL homogenate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to break any emulsions.
-
-
Phase Separation:
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing the lipids in chloroform).
-
-
Isolation of the Lipid Fraction:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette, ensuring not to disturb the interface.
-
Transfer the chloroform layer to a clean, pre-weighed round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen.
-
The dried lipid extract will appear as a film or residue at the bottom of the flask.
-
-
Final Processing and Storage:
-
The dried lipid extract can be reconstituted in a suitable solvent for further analysis, such as chromatography.
-
For long-term storage, it is advisable to store the lipid extract under a nitrogen atmosphere at -20°C or lower to prevent oxidation.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Study of 1-(26-Hydroxyhexacosanoyl)-glycerol in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol (MAG) containing a C26 very-long-chain fatty acid (VLCFA) with a terminal hydroxyl group. While direct research on this specific molecule is limited, its structural components suggest a significant role in cellular signaling, membrane structure, and stress responses, particularly in plant biology. VLCFAs are crucial for the biosynthesis of protective barriers like the plant cuticle and are precursors for signaling molecules such as sphingolipids.[1][2][3] Monoacylglycerols, on the other hand, are known signaling molecules and key intermediates in lipid metabolism.[4] The unique combination of a VLCFA and a glycerol (B35011) backbone in this compound makes it a molecule of interest for lipidomics research, especially in understanding plant defense mechanisms, developmental processes, and potentially as a target for novel therapeutic agents.
These application notes provide a comprehensive guide for the investigation of this compound, from sample preparation to data analysis, drawing upon established methodologies for similar lipid species.
Potential Applications in Research
The study of this compound can provide valuable insights into several research areas:
-
Plant Biology: Elucidating the role of VLCFA-containing MAGs in plant development, stress response (both biotic and abiotic), and the formation of the cuticle.[5] Perturbations in VLCFA levels can lead to severe developmental issues in plants, highlighting their importance.
-
Drug Development: Investigating the potential antimicrobial or antifungal properties of this molecule, similar to other monoacylglycerols. Its role in signaling pathways could also present opportunities for therapeutic intervention.
-
Biomarker Discovery: Exploring its potential as a biomarker for certain plant diseases or stress conditions.
-
Lipid Metabolism: Understanding the metabolic pathways leading to the synthesis and degradation of this unique lipid and its integration into the broader lipidome.
Data Presentation: Quantitative Analysis of Very-Long-Chain Fatty Acids
| Genetic Modification | Analyte | Fold Change vs. Wild Type | Phenotypic Observation | Reference |
| Overexpression of a VLCFA elongase gene | C26:0 Fatty Acid | +2.5 | Increased cuticle thickness, enhanced drought tolerance | Hypothetical Data |
| Knockout of a VLCFA hydroxylase gene | 26-Hydroxyhexacosanoic Acid | -3.0 | Reduced cuticle integrity, increased susceptibility to pathogens | Hypothetical Data |
| Treatment with a VLCFA synthesis inhibitor | Total VLCFAs (>C20) | -1.8 | Stunted growth, delayed development | Hypothetical Data |
Experimental Protocols
Lipid Extraction from Plant Tissue
This protocol is adapted from established methods like the Folch and Bligh-Dyer procedures, optimized for the extraction of a broad range of lipids, including polar and non-polar species.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Collection and Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass centrifuge tube. Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly.
-
Phase Separation: Add 0.75 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for analysis. Store at -80°C until further use.
Quantification by Mass Spectrometry
This protocol outlines a general approach for the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Lipid extract (from Protocol 1)
-
Internal standard (a commercially available, structurally similar lipid not present in the sample, e.g., a deuterated long-chain MAG)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column suitable for lipidomics
-
Mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium (B1175870) formate; B: isopropanol:acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate)
Procedure:
-
Sample Preparation: Spike the lipid extract with a known concentration of the internal standard.
-
LC Separation: Inject the sample onto the C18 column. Elute the lipids using a gradient of mobile phase B. A typical gradient might start at 30% B and ramp up to 95% B over 20 minutes.
-
MS Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire data in full scan mode and targeted MS/MS mode.
-
Full Scan: Scan a mass range that includes the expected m/z of the [M+H]+ or [M+NH4]+ adduct of this compound.
-
MS/MS: Fragment the precursor ion of the target analyte to confirm its identity. For a monoacylglycerol, characteristic neutral losses of the glycerol headgroup can be observed.
-
-
Quantification: Create a calibration curve using a synthetic standard of this compound if available. If not, perform relative quantification by comparing the peak area of the analyte to the peak area of the internal standard across different samples.
Visualizations
Hypothesized Signaling Pathway Involving VLCFA Derivatives
This diagram illustrates a potential signaling cascade in a plant cell where stress perception leads to the modulation of VLCFA metabolism, which in turn affects downstream cellular responses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
Application Notes and Protocols: 1-(26-Hydroxyhexacosanoyl)-glycerol as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol containing a 26-carbon hydroxy fatty acid. While it has been identified as a potent antimalarial agent, its role as a clinical biomarker is currently not established in scientific literature. However, the growing field of lipidomics has highlighted the importance of long-chain fatty acids and their derivatives in various disease pathologies. For instance, very long-chain ceramides (B1148491) have been investigated as potential biomarkers for Friedreich's ataxia, and the accumulation of hexacosanoic acid (C26:0), the fatty acid component of this compound, has been linked to increased levels of 24S-hydroxycholesterol in neuronal cells, a potential indicator of neurotoxicity.[1]
These findings suggest that long-chain monoacylglycerols, such as this compound, could serve as potential biomarkers for diseases characterized by lipid metabolism dysregulation. This document provides a hypothetical framework for investigating this compound as a potential biomarker, including detailed experimental protocols for its quantification in biological samples and a discussion of potential signaling pathway involvement.
Quantitative Data Summary
As there is no established data for this compound as a biomarker, the following table outlines the key quantitative parameters that would need to be determined in validation studies.
| Parameter | Description | Target Value/Range |
| Concentration in Healthy Controls | Baseline levels in a healthy population (e.g., in plasma, serum, or CSF). | To be determined |
| Concentration in Disease Cohort | Levels in patients with the target disease. | Significantly different from controls |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | To be determined |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. | To be determined |
| Linear Range | The concentration range over which the assay is linear. | To be determined |
| Sensitivity | The ability of the assay to correctly identify individuals with the disease (True Positive Rate). | >80% |
| Specificity | The ability of the assay to correctly identify individuals without the disease (True Negative Rate). | >80% |
| Area Under the Curve (AUC) - ROC Analysis | A measure of the overall diagnostic accuracy of the biomarker. | >0.8 for a good biomarker |
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method for lipid analysis.[2][3][4]
Sample Preparation: Lipid Extraction
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of a long-chain monoacylglycerol) to 100 µL of plasma to correct for extraction efficiency and matrix effects.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 37°C.
-
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+NH4]+ or [M+H]+ adduct of this compound.
-
Product Ion (Q3): A characteristic fragment ion, such as the loss of the glycerol (B35011) headgroup or water. The exact masses for the precursor and product ions will need to be determined through infusion of a pure standard.
-
-
Optimization: Optimize collision energy and other source parameters for the specific analyte and internal standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of a this compound standard.
-
Quantification: Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway
Caption: Simplified pathway of monoacylglycerol metabolism.
Experimental Workflow
Caption: Workflow for biomarker discovery and validation.
Conclusion
While this compound is not currently recognized as a biomarker, its chemical nature as a long-chain monoacylglycerol places it in a class of lipids with growing interest in disease research. The protocols and frameworks provided here offer a starting point for researchers to investigate its potential as a novel biomarker. Further studies are required to establish its presence in relevant biological matrices, determine its association with specific diseases, and validate its clinical utility.
References
- 1. Accumulation of 24S-hydroxycholesterol in neuronal SK-N-BE cells treated with hexacosanoic acid (C26:0): argument in favor of 24S-hydroxycholesterol as a potential biomarker of neurolipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multimodal analytical method to simultaneously determine monoacetyldiacylglycerols, medium and long chain triglycerides in biological samples during routine lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry [mdpi.com]
- 4. A multimodal analytical method to simultaneously determine monoacetyldiacylglycerols, medium and long chain triglycerides in biological samples during routine lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(26-Hydroxyhexacosanoyl)-glycerol In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(26-Hydroxyhexacosanoyl)-glycerol is a naturally occurring monoglyceride that has demonstrated potent in vitro activity against the malaria parasite, Plasmodium falciparum. These application notes provide a summary of its known biological activity and detailed protocols for its investigation in a laboratory setting. The primary application highlighted is the assessment of its antimalarial efficacy.
Biological Activity
The principal characterized biological activity of this compound is its antiplasmodial effect. In vitro studies have shown it to be a potent inhibitor of Plasmodium falciparum growth.[1] While the precise mechanism of action has not been fully elucidated, common pathways targeted by antimalarial compounds include heme detoxification, mitochondrial function, and parasite-specific metabolic pathways.[2][3][4]
Data Presentation
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | Organism | Assay Type | Parameter | Value |
| This compound | Plasmodium falciparum | Not Specified | IC₅₀ | 9.48 µM[1] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of this compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II)
-
This compound stock solution (dissolved in DMSO)
-
Artemisinin or Chloroquine (as a positive control)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing SYBR Green I at a 1:5000 dilution.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Humidified modular incubator chamber (gas mixture: 5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include wells with a known antimalarial drug as a positive control and drug-free wells as a negative control.
-
Parasite Culture Preparation: Prepare a parasite suspension of 2% hematocrit and 1% parasitemia (ring stage) in complete culture medium.
-
Assay Plate Setup: Transfer 100 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubation: Place the plate in a humidified modular incubator chamber and incubate for 72 hours at 37°C.
-
Cell Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathways and Drug Targets
The following diagram illustrates potential signaling pathways and molecular targets within Plasmodium falciparum that are commonly inhibited by antimalarial compounds. The exact mechanism for this compound is yet to be determined but may involve one or more of these pathways.
Caption: Putative mechanisms of action for antimalarial compounds against P. falciparum.
Experimental Workflow
The diagram below outlines the workflow for the SYBR Green I-based in vitro antimalarial assay.
Caption: Workflow for the SYBR Green I-based in vitro antimalarial susceptibility assay.
References
Application Notes and Protocols for Long-Chain Lipid Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain lipid standards are essential for the accurate quantification and identification of lipids in a wide range of research and drug development applications. The inherent chemical instability of these molecules, particularly those with unsaturation, necessitates strict adherence to proper handling and storage protocols to ensure their integrity and the reliability of experimental results. These application notes provide detailed guidelines and protocols for the handling, storage, and stability assessment of long-chain lipid standards.
General Handling and Storage Recommendations
The primary factors affecting the stability of long-chain lipid standards are oxidation, hydrolysis, temperature, and light. Unsaturated lipids are particularly susceptible to oxidation at their double bonds. Hydrolysis of ester linkages can occur in the presence of water. Exposure to light and elevated temperatures can accelerate these degradation processes.
Key Handling Principles:
-
Minimize Exposure: Handle lipid standards expeditiously to minimize exposure to air and light.
-
Inert Atmosphere: For unsaturated lipids, it is highly recommended to work under an inert atmosphere of argon or nitrogen.[1][2][3]
-
Appropriate Labware: Use glass or stainless steel pipettes and vials.[1][2] Avoid plastic containers for organic solutions of lipids, as plasticizers can leach into the solvent and contaminate the standard. Vials should have Teflon-lined caps (B75204) to prevent contamination and solvent evaporation.
-
Temperature Acclimation: Before opening, allow vials stored at low temperatures to warm to room temperature to prevent condensation of moisture onto the cold standard.
Storage Conditions for Long-Chain Lipid Standards
Proper storage is critical for maintaining the long-term stability of lipid standards. The optimal storage conditions depend on the physical state of the standard (powder or solution) and the degree of saturation of the fatty acid chains.
| Lipid Type | Physical State | Recommended Storage Temperature | Storage Container | Key Considerations |
| Saturated Lipids | Powder | ≤ -16°C | Glass vial with Teflon-lined cap | Relatively stable as a dry powder. |
| Unsaturated Lipids | Powder | Not Recommended for Long-Term Storage | Not Applicable | Highly hygroscopic and susceptible to oxidation; should be dissolved in a suitable organic solvent immediately upon receipt. |
| All Lipids | Organic Solution | -20°C ± 4°C | Glass vial with Teflon-lined cap | Overlay with an inert gas (argon or nitrogen) before sealing. Avoid storing below -30°C unless in a sealed glass ampoule to prevent solvent freezing and solute precipitation. |
| All Lipids | Aqueous Suspension | Not Recommended for Long-Term Storage | Plastic or Glass | Prone to hydrolysis over time. |
Protocol for Reconstitution of Powdered Lipid Standards
This protocol outlines the steps for properly dissolving a powdered lipid standard to create a stock solution.
Materials:
-
Powdered lipid standard in a glass vial
-
High-purity, anhydrous organic solvent (e.g., ethanol, chloroform, hexane, or a mixture thereof)
-
Glass syringe or pipette
-
Vortex mixer or sonicator
-
Clean glass vial with a Teflon-lined cap for long-term storage
Procedure:
-
Equilibrate to Room Temperature: Remove the vial containing the powdered lipid standard from the freezer and allow it to sit at room temperature for at least 30 minutes, or until it has fully equilibrated. This prevents moisture from condensing on the cold powder upon opening.
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Add Solvent: Once at room temperature, open the vial and, using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent.
-
Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained. For lipids that are difficult to dissolve, gentle warming may be applied, but use caution with unsaturated lipids as heat can promote degradation.
-
Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Gas Overlay: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store at -20°C ± 4°C.
Experimental Protocol: Stability Assessment of a Long-Chain Lipid Standard
This protocol provides a framework for evaluating the stability of a lipid standard under specific storage conditions.
Objective: To determine the degradation rate of a long-chain lipid standard over time at a given storage temperature.
Materials:
-
Stock solution of the lipid standard
-
Multiple small-volume glass vials with Teflon-lined caps
-
Analytical instrument for lipid quantification (e.g., LC-MS, GC-MS)
-
Internal standard (if necessary for the analytical method)
Procedure:
-
Aliquoting: Prepare multiple aliquots of the lipid stock solution in separate small-volume glass vials. This is crucial to avoid repeated freeze-thaw cycles of the main stock solution, as multiple freeze-thaw cycles can lead to degradation of some lipid species.
-
Initial Analysis (Time Zero): Immediately after preparation, take one or more aliquots for analysis to establish the initial concentration (T=0).
-
Storage: Place the remaining aliquots in the desired storage condition (e.g., -20°C freezer).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage.
-
Sample Preparation for Analysis: Allow the aliquot to warm to room temperature before opening. Prepare the sample for analysis according to the established analytical method. This may involve dilution and the addition of an internal standard.
-
Quantification: Analyze the sample using the chosen analytical method to determine the concentration of the lipid standard.
-
Data Analysis: Compare the concentration at each time point to the initial concentration at T=0. Calculate the percentage of degradation over time.
-
Evaluation: Based on the rate of degradation, establish a recommended shelf-life for the lipid standard under the tested storage conditions.
Impact of Freeze-Thaw Cycles
Repeated freeze-thaw cycles can significantly impact the stability of certain lipid classes. Studies have shown that even a single freeze-thaw cycle can lead to a significant decrease in the concentration of some diacylglycerols and phosphatidylethanolamines. The degradation is often attributed to the promotion of lipid oxidation and hydrolysis. To mitigate this, it is best practice to aliquot stock solutions into single-use volumes.
Preventing Oxidation
Unsaturated long-chain lipids are highly prone to oxidation. The following measures are critical for preventing oxidative damage:
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Inert Atmosphere: Always store and handle unsaturated lipids under an inert gas like argon or nitrogen.
-
Antioxidants: For some applications, the addition of an antioxidant such as butylated hydroxytoluene (BHT) to the organic solvent can help prevent oxidation. However, ensure that the antioxidant does not interfere with downstream analyses.
-
Protection from Light: Store lipid standards in amber vials or in the dark to prevent light-induced oxidation.
-
Chelating Agents: The presence of metal ions can catalyze lipid oxidation. Using high-purity solvents and silanized glassware can help to minimize contact with metal surfaces.
Diagrams
Caption: Decision tree for the proper storage of long-chain lipid standards.
Caption: General workflow for a lipid standard stability study.
References
Application Notes and Protocols for the Structural Elucidation of Acylglycerols by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation and quantification of acylglycerols.[1][2] This includes determining the class of acylglycerol (mono-, di-, or triacylglycerol), identifying the constituent fatty acids, their position on the glycerol (B35011) backbone (regiochemistry), and their relative quantities.[3][4] These application notes provide a comprehensive overview and detailed protocols for the analysis of acylglycerols using ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure. By analyzing the chemical shifts, signal intensities (integrals), and spin-spin couplings, the complete structure of an acylglycerol molecule can be determined.
Advantages of NMR Spectroscopy for Acylglycerol Analysis
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Non-destructive: The sample can be recovered after analysis.[1]
-
Quantitative: Provides accurate quantitative information on the relative amounts of different acylglycerols and fatty acids in a mixture.
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Detailed Structural Information: Elucidates the exact position of fatty acids on the glycerol backbone.
-
Minimal Sample Preparation: Often requires simple dissolution in a deuterated solvent.
-
Versatility: Applicable to a wide range of acylglycerols, from simple monoacylglycerols to complex mixtures in natural oils.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
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Acylglycerol sample (2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS)) for chemical shift referencing
-
Pasteur pipette
-
Cotton or glass wool for filtration
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the acylglycerol sample.
-
Dissolution: Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent in a clean vial. CDCl₃ is commonly used for lipids.
-
Adding Internal Standard: Add a small amount of TMS (typically 0.01% v/v) to the solvent for chemical shift calibration.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening and artifacts.
-
Transfer to NMR Tube: Transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Typical Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 or zg |
| Number of Scans (NS) | 8-16 |
| Relaxation Delay (D1) | 1-5 s |
| Acquisition Time (AQ) | 2-4 s |
| Spectral Width (SW) | 12-16 ppm |
| Temperature | 298 K (25 °C) |
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the acquisition parameters as listed in the table above.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to obtain quantitative information.
Protocol 3: ¹³C NMR Data Acquisition
Instrument: High-resolution NMR spectrometer.
Typical Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 (proton-decoupled) |
| Number of Scans (NS) | 1024 or more (due to low natural abundance) |
| Relaxation Delay (D1) | 2-5 s (for qualitative), >5x T₁ (for quantitative) |
| Acquisition Time (AQ) | 1-2 s |
| Spectral Width (SW) | 200-250 ppm |
| Temperature | 298 K (25 °C) |
Procedure:
-
Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).
-
Set the acquisition parameters for ¹³C NMR. For quantitative analysis, ensure a sufficient relaxation delay (inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect).
-
Acquire and process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent signal or TMS.
Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments are essential for unambiguous assignment of signals, especially in complex mixtures.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for identifying long-range connectivities.
Acquisition parameters for these experiments are typically pre-optimized in the spectrometer's software. The number of scans and evolution times can be adjusted to improve signal-to-noise and resolution.
Data Presentation: Quantitative NMR Data
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Acylglycerols in CDCl₃
| Protons | Monoacylglycerols (1-MAG) | Diacylglycerols (1,3-DAG) | Diacylglycerols (1,2-DAG) | Triacylglycerols (TAG) |
| Glycerol Backbone | ||||
| sn-1,3 CH₂ (pro-R, pro-S) | ~3.70, ~3.60 | ~4.15 | ~4.30, ~4.15 | ~4.30, ~4.15 |
| sn-2 CH | ~3.90 | ~3.80 | ~5.10 | ~5.25 |
| Fatty Acid Chains | ||||
| α-CH₂ (C2) | ~2.35 | ~2.35 | ~2.35 | ~2.30 |
| β-CH₂ (C3) | ~1.60 | ~1.60 | ~1.60 | ~1.60 |
| -(CH₂)n- | ~1.30 | ~1.30 | ~1.30 | ~1.30 |
| Allylic (=CH-CH ₂-) | ~2.00 | ~2.00 | ~2.00 | ~2.00 |
| Bis-allylic (=CH-CH ₂-CH=) | ~2.75 | ~2.75 | ~2.75 | ~2.80 |
| Olefinic (-CH=CH-) | ~5.35 | ~5.35 | ~5.35 | ~5.35 |
| Terminal -CH₃ | ~0.90 | ~0.90 | ~0.90 | ~0.88 |
Note: Chemical shifts can vary slightly depending on the specific fatty acid composition and solvent.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Acylglycerols in CDCl₃
| Carbon | Monoacylglycerols (1-MAG) | Diacylglycerols (1,3-DAG) | Diacylglycerols (1,2-DAG) | Triacylglycerols (TAG) |
| Glycerol Backbone | ||||
| sn-1,3 C | ~65.1 | ~65.1 | ~62.6, ~62.1 | ~62.1 |
| sn-2 C | ~70.4 | ~68.8 | ~70.5 | ~68.9 |
| Fatty Acid Chains | ||||
| Carbonyl (C=O) | ~174.4 | ~173.3 | ~173.3, ~172.9 | ~173.2, ~172.8 |
| α-CH₂ (C2) | ~34.1 | ~34.2 | ~34.2 | ~34.0 |
| β-CH₂ (C3) | ~24.9 | ~24.9 | ~24.9 | ~24.8 |
| Olefinic (=CH) | ~128-130 | ~128-130 | ~128-130 | ~128-130 |
| Terminal -CH₃ | ~14.1 | ~14.1 | ~14.1 | ~14.1 |
Reference: Data compiled from multiple sources.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for acylglycerol analysis by NMR.
Logical Relationships in Structure Determination
References
Troubleshooting & Optimization
improving the solubility of 1-(26-Hydroxyhexacosanoyl)-glycerol for assays
Technical Support Center: 1-(26-Hydroxyhexacosanoyl)-glycerol
Welcome to the technical support center for this compound. This guide provides detailed information, protocols, and troubleshooting advice to help you successfully incorporate this compound into your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a monoglyceride composed of a glycerol (B35011) backbone esterified to a 26-carbon omega-hydroxy fatty acid. Its long C26 alkyl chain makes the molecule highly lipophilic (fat-soluble) and consequently, poorly soluble in aqueous buffers commonly used in biological assays. This necessitates specialized solubilization techniques to create a stable and biologically active preparation. The compound is a potent antimalarial agent with an IC50 value of 9.48 µM for Plasmodium falciparum[1].
Q2: What organic solvents can I use to prepare a stock solution?
To create a concentrated stock solution, you should use an organic solvent in which the compound is readily soluble. Based on available data, the following solvents are recommended. Always start with a small amount to confirm solubility before preparing a large stock.
Q3: How can I introduce this lipophilic compound into my aqueous assay buffer?
Direct dilution of an organic stock solution into an aqueous buffer will almost certainly cause the compound to precipitate. To achieve a stable, dispersed solution for your assays, you must use a carrier or solubilizing agent. The most common and effective methods include:
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Detergents: Using non-ionic or zwitterionic detergents to form micelles that encapsulate the lipid.[2][3][4]
-
Cyclodextrins: Forming an inclusion complex where the lipid is encapsulated within the hydrophobic core of a cyclodextrin (B1172386) molecule.
-
Co-solvents: Using a small percentage of a water-miscible organic solvent in the final assay buffer, if the assay can tolerate it.
The choice of method depends on the specific requirements and constraints of your assay (e.g., cell-based vs. cell-free, sensitivity to detergents).
Data Presentation: Solvent & Method Comparison
The tables below summarize key quantitative data for preparing and solubilizing this compound.
Table 1: Recommended Organic Solvents for Stock Solutions
| Solvent | Notes |
|---|---|
| DMSO | Common solvent for biological assays. Ensure final concentration in assay is low (<0.5%) to avoid toxicity. |
| Chloroform, Dichloromethane | Primarily for storage; must be fully evaporated before adding aqueous buffer with solubilizer. |
| Acetone, Ethyl Acetate | Good initial solvents. May require evaporation before final preparation. |
Data sourced from supplier information.
Table 2: Comparison of Solubilization Methods for Aqueous Media
| Method | Agent Examples | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Detergents | Triton™ X-100, Tween® 20, CHAPS | Forms micelles that encapsulate the lipid. | Highly effective; widely used for lipids. | Can interfere with some assays, disrupt cell membranes, and denature proteins at high concentrations. |
| Cyclodextrins | Methyl-β-cyclodextrin (MβCD), HP-β-CD | Forms a water-soluble inclusion complex. | Generally well-tolerated in cell-based assays; can be very effective for single-tailed lipids. | Can extract lipids from cell membranes, which may be a confounding factor. Less effective for very bulky lipids. |
| Co-solvents | Ethanol, Glycerol, PEG 400 | Increases the polarity of the bulk solution. | Simple to implement. | Limited effectiveness; the required solvent concentration may be incompatible with the assay. |
| Liposomes | Phospholipid Vesicles | Encapsulates the lipid within a lipid bilayer. | Biocompatible; mimics natural lipid delivery. | More complex preparation protocol. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of this compound in a chemical-resistant glass vial.
-
Add the selected organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex or sonicate gently in a water bath until the compound is fully dissolved.
-
Store the stock solution in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature.
Protocol 2: Solubilization using a Detergent (e.g., Triton™ X-100)
This protocol aims to create a detergent-lipid mixed micelle solution.
-
In a glass vial, add the required volume of the organic stock solution.
-
Evaporate the organic solvent completely under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Prepare the desired assay buffer containing a concentration of Triton™ X-100 that is above its Critical Micelle Concentration (CMC). Note: The CMC of Triton X-100 is ~0.24 mM. A working concentration of 0.1% (w/v) is often effective.
-
Add the detergent-containing buffer to the lipid film.
-
Vortex vigorously for 5-10 minutes.
-
Sonicate the solution in a bath sonicator for 10-15 minutes, or until the solution appears clear, indicating the formation of mixed micelles.
-
This solution can now be diluted into the final assay medium. Ensure the final detergent concentration is compatible with your assay.
Protocol 3: Solubilization using Methyl-β-cyclodextrin (MβCD)
This protocol creates a water-soluble lipid-cyclodextrin inclusion complex.
-
Prepare a thin lipid film by evaporating the organic solvent from the stock solution as described in Protocol 2, Step 1-2.
-
Prepare a solution of MβCD in your assay buffer. A concentration of 5-10 mM is a good starting point.
-
Add the MβCD solution to the lipid film.
-
Vortex vigorously for 3-5 minutes.
-
Incubate the mixture at 37°C for at least 30-60 minutes with constant stirring or shaking to facilitate the formation of the inclusion complex. The solution should become clear.
-
This complex solution can be used directly or diluted further for the assay.
Troubleshooting Guide
Problem: My compound precipitates when I add it to the assay buffer.
| Cause | Solution |
| Insufficient Solubilizer | The concentration of your detergent or cyclodextrin may be too low relative to the lipid. Increase the solubilizer-to-lipid molar ratio. Ensure the detergent concentration is above its CMC. |
| Incomplete Solubilization | The incubation time or energy input (vortexing/sonication) was not sufficient. Repeat the solubilization protocol, ensuring vigorous mixing and adequate incubation time. Heating gently (e.g., 37°C) can help. |
| Buffer Incompatibility | Certain salts or pH levels can affect the stability of micelles or inclusion complexes. Test solubility in a simpler buffer (e.g., PBS, Tris) to diagnose the issue. |
Problem: I observe low or no biological activity in my assay.
| Cause | Solution |
| Assay Interference | The solubilizing agent itself may be inhibiting your target (e.g., an enzyme or receptor). Run a control with the solubilizer alone to measure its effect. |
| Compound Inaccessibility | The compound may be too tightly bound within the micelle or cyclodextrin complex to be available to its biological target. Try reducing the solubilizer-to-lipid ratio or switching to a different solubilization method (e.g., from a detergent to MβCD). |
| Compound Degradation | Ensure the compound is stable under the solubilization conditions (e.g., prolonged heating or sonication). |
Problem: I am seeing high background or non-specific effects in my cell-based assay.
| Cause | Solution |
| Detergent Cytotoxicity | Detergents can disrupt cell membranes, leading to toxicity. Lower the final detergent concentration or switch to a milder detergent (e.g., Tween® 20) or a different method like cyclodextrin complexation. |
| Cyclodextrin Effects | MβCD is known to extract cholesterol from cell membranes, which can trigger cellular responses independent of your compound. Use the lowest effective concentration of MβCD and include an "MβCD alone" control. |
| Lipid Overload | High concentrations of lipid micelles can act as a non-specific interferent, a phenomenon known as lipemia in clinical chemistry. Reduce the final concentration of your compound if possible. |
Visualized Workflows
References
stability issues of 1-(26-Hydroxyhexacosanoyl)-glycerol in solution
Welcome to the technical support center for 1-(26-Hydroxyhexacosanoyl)-glycerol (herein referred to as 1-HHG). This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered when working with 1-HHG in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 1-HHG?
A1: Based on available data, 1-HHG is soluble in several organic solvents. While quantitative solubility data is limited, the compound is known to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is a common choice for creating stock solutions.
Q2: How should I store solid 1-HHG?
A2: As a long-chain saturated monoacylglycerol, solid 1-HHG is relatively stable. For optimal long-term stability, it should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C or lower.[2] Before opening, always allow the container to warm to room temperature to prevent moisture condensation, which could promote hydrolysis.[2]
Q3: What are the best practices for storing 1-HHG in solution?
A3: Stock solutions should be stored in glass vials with Teflon-lined closures at -20°C for short-term storage (up to two weeks).[1] For longer-term storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.[2] Never store organic solutions of lipids in plastic containers , as plasticizers can leach into the solution.
Q4: What are the primary stability concerns for 1-HHG in solution?
A4: The two main stability concerns for 1-HHG in solution are:
-
Physical Instability (Precipitation): Due to its long acyl chain, 1-HHG has limited solubility that is highly dependent on temperature and solvent choice. It can precipitate out of solution, especially upon cooling.
-
Chemical Instability (Degradation): The ester linkage is susceptible to hydrolysis, and the long chain can undergo oxidation.
-
Hydrolysis: The ester bond can be cleaved by water (even trace amounts in solvents), acids, or bases, yielding 26-hydroxyhexacosanoic acid and glycerol. This process is accelerated by non-neutral pH and elevated temperatures.
-
Oxidation: Although saturated lipids are more resistant to oxidation than unsaturated lipids, slow oxidation can occur over time, especially when exposed to air (oxygen), light, or metal ions.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 1-HHG.
Issue 1: Precipitate Observed in 1-HHG Solution
-
Symptom: Cloudiness, visible particles, or a solid pellet appears in your 1-HHG solution, often after storage at low temperatures.
-
Cause: The concentration of 1-HHG exceeds its solubility limit in the chosen solvent at the storage temperature.
-
Troubleshooting Workflow:
References
Technical Support Center: Analysis of Very Long-Chain Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of very long-chain fatty acids (VLCFAs).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample collection to data analysis.
Sample Preparation and Extraction
Question: My VLCFA results are unexpectedly high and not consistent with the clinical picture. What are the potential pre-analytical causes?
Answer: Unexpectedly high VLCFA levels can stem from several pre-analytical factors. It is crucial to review the following possibilities before questioning the analytical process itself:
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Dietary Influences: Certain dietary habits can lead to transient elevations in VLCFA levels. For instance, consumption of peanuts or adherence to a ketogenic diet has been reported to cause false elevations.[1][2] It is recommended to ensure the subject has been fasting prior to sample collection.[2]
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Patient's Clinical Status: A patient's physiological state can impact VLCFA measurements. For example, false positive results have been observed in individuals during an acute adrenal crisis.[2] It is advisable to collect samples when the patient is at their clinical baseline.[2]
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Sample Quality: The integrity of the sample is critical. Hemolyzed or lipemic samples can interfere with the analysis and produce falsely elevated results. Visually inspect samples for any signs of hemolysis (reddish plasma/serum) or lipemia (cloudy/milky appearance) and recollect if necessary.
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Contamination: Contamination from external sources during sample collection or processing can lead to inaccurate results. Ensure all collection tubes and processing materials are clean and free of interfering substances.
Question: I am experiencing low recovery of VLCFAs after extraction. What are the common pitfalls in the extraction process?
Answer: Low recovery of VLCFAs during extraction can be attributed to several factors. Here are some common pitfalls and their solutions:
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Incomplete Hydrolysis: VLCFAs in biological samples are often present as esters in complex lipids. Incomplete hydrolysis will result in the underestimation of total VLCFA levels. Ensure that the acid or base hydrolysis step is carried out for a sufficient duration and at the appropriate temperature to completely release the fatty acids.
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Suboptimal Solvent Selection: The choice of extraction solvent is critical for efficiently recovering the hydrophobic VLCFAs. A common and effective method is liquid-liquid extraction using a nonpolar solvent like hexane (B92381) or a mixture of hexane and isopropanol.
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Phase Separation Issues: Poor phase separation during liquid-liquid extraction can lead to the loss of the organic phase containing the VLCFAs. Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clear separation.
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Sample Oxidation: Polyunsaturated VLCFAs are susceptible to oxidation, which can lead to their degradation and subsequent low recovery. It is advisable to minimize the exposure of samples to air and light and to store them at low temperatures. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation.
Derivatization (for GC-MS Analysis)
Question: My GC-MS chromatogram shows broad, tailing peaks for my VLCFA standards. What could be the cause?
Answer: Broad and tailing peaks in GC-MS analysis of VLCFAs often point to issues with derivatization or the chromatographic system itself.
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Incomplete Derivatization: VLCFAs are polar molecules that require derivatization to fatty acid methyl esters (FAMEs) to increase their volatility and reduce peak tailing. Incomplete derivatization will result in the presence of free fatty acids, which interact strongly with the stationary phase, leading to poor peak shape. To troubleshoot this:
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Optimize Reaction Conditions: Ensure the derivatization reaction is carried out at the optimal temperature and for a sufficient amount of time.
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Reagent Quality: Use fresh, high-quality derivatization reagents. Old or degraded reagents can be ineffective.
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Presence of Water: The presence of water can interfere with the derivatization reaction. Ensure that all solvents and the sample extract are anhydrous.
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GC System Issues:
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Column Contamination: Active sites on a contaminated GC column can interact with the analytes, causing peak tailing. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.
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Improper Column Installation: A poor column installation can create dead volume, leading to peak broadening and tailing. Ensure the column is installed correctly in the injector and detector.
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Chromatography and Mass Spectrometry (GC-MS and LC-MS/MS)
Question: I am observing a high baseline and significant background noise in my mass spectrometry data. What are the likely sources and how can I reduce it?
Answer: A high baseline and background noise can significantly impact the sensitivity and accuracy of your VLCFA analysis. Common sources include:
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Contamination: Contamination is a frequent cause of high background noise.
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Solvents and Reagents: Use high-purity, MS-grade solvents and reagents to minimize contamination.
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Sample Matrix: Biological samples contain numerous compounds that can contribute to background noise. Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
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System Contamination: The LC or GC system, including tubing, vials, and the ion source of the mass spectrometer, can become contaminated over time. Regularly clean and maintain your instrument according to the manufacturer's guidelines.
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Leaks in the System: Air leaks in the GC-MS system can lead to a high background signal, particularly from nitrogen and oxygen. Check for leaks using an electronic leak detector.
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Improper Mobile Phase (LC-MS): For LC-MS, ensure that the mobile phase is properly degassed to prevent the formation of bubbles, which can cause baseline instability.
Question: My retention times are shifting between runs. What could be causing this instability?
Answer: Retention time shifts can make peak identification and quantification challenging. The potential causes depend on the analytical platform:
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For both GC-MS and LC-MS/MS:
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Temperature Fluctuations: Inconsistent column oven temperature can lead to retention time variability. Ensure the oven temperature is stable and accurately controlled.
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the problem persists, consider replacing the column.
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For LC-MS/MS:
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Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time shifts. Prepare fresh mobile phase regularly and ensure accurate mixing.
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Pump Performance: Inconsistent pump performance can lead to fluctuations in the flow rate, affecting retention times. Check the pump for any leaks or pressure fluctuations.
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Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for VLCFA analysis?
A1: The two most common and reliable methods for the quantification of VLCFAs in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to convert the VLCFAs into more volatile fatty acid methyl esters (FAMEs). LC-MS/MS can often analyze VLCFAs directly after extraction and hydrolysis, reducing sample preparation time.
Q2: Why is the use of internal standards crucial for accurate VLCFA quantification?
A2: The use of internal standards is essential to correct for the variability and potential loss of analytes during the multi-step process of sample preparation, extraction, and analysis. Stable isotope-labeled internal standards (e.g., deuterated VLCFAs) are ideal as they have nearly identical chemical and physical properties to the endogenous VLCFAs, but are distinguishable by their mass in the mass spectrometer. This allows for accurate correction of any sample loss and variations in ionization efficiency, leading to reliable quantification.
Q3: What are the key diagnostic ratios used in VLCFA analysis for peroxisomal disorders?
A3: In the diagnosis of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), the absolute concentrations of C24:0 and C26:0 are important, but the ratios of C24:0/C22:0 and C26:0/C22:0 are often more informative diagnostic markers. These ratios help to normalize for variations in overall fatty acid levels and provide a more sensitive and specific indication of a defect in VLCFA metabolism.
Q4: Can VLCFA levels be normal in individuals with a confirmed diagnosis of a peroxisomal disorder?
A4: Yes, in some cases. For example, approximately 10-15% of women who are carriers of X-linked adrenoleukodystrophy may have normal plasma VLCFA levels. In such instances, where clinical suspicion is high, genetic testing is the most reliable method for diagnosis.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key VLCFAs in human plasma, which can be used as a reference. Note that these ranges may vary slightly between different laboratories and analytical methods.
| Analyte | Typical Normal Range (mcg/mL) |
| C22:0 (Behenic Acid) | 9 - 33 |
| C24:0 (Lignoceric Acid) | 7 - 28 |
| C26:0 (Hexacosanoic Acid) | 0.05 - 0.41 |
| Ratio | Typical Normal Range |
| C24:0 / C22:0 | 0.6 - 1.1 |
| C26:0 / C22:0 | < 0.02 |
Data compiled from publicly available reference ranges.
Experimental Protocols
Protocol 1: VLCFA Analysis by GC-MS
This protocol outlines the key steps for the analysis of VLCFAs in plasma using gas chromatography-mass spectrometry, which involves hydrolysis, extraction, and derivatization.
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Internal Standard Addition: To 100 µL of plasma, add a known amount of deuterated internal standards (e.g., d4-C22:0, d4-C24:0, d4-C26:0).
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Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Vortex and incubate at 80°C for 60 minutes to hydrolyze the fatty acid esters.
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Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases. Carefully transfer the upper hexane layer containing the fatty acids to a clean tube. Repeat the extraction step with another 1 mL of hexane and combine the hexane layers.
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Derivatization to FAMEs: Evaporate the pooled hexane extract to dryness under a stream of nitrogen. Add 50 µL of a derivatization agent (e.g., 14% boron trifluoride in methanol) and 50 µL of toluene. Cap the tube tightly and heat at 100°C for 30 minutes.
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Final Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.
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GC-MS Analysis: Inject 1-2 µL of the sample into the GC-MS system. A typical GC program would involve a temperature ramp from an initial temperature of around 150°C to a final temperature of 300°C. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and their deuterated internal standards.
Protocol 2: VLCFA Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of VLCFAs in plasma using liquid chromatography-tandem mass spectrometry, which often involves a simpler derivatization step.
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Internal Standard Addition: To 50 µL of plasma, add a known amount of deuterated internal standards.
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Acid Hydrolysis: Add 500 µL of 2.5 M HCl in methanol. Vortex and incubate at 90°C for 45 minutes.
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Extraction: After cooling, add 1 mL of hexane and 250 µL of water. Vortex and centrifuge. Transfer the upper hexane layer to a clean tube.
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Derivatization (Optional but can improve sensitivity): The extracted fatty acids can be derivatized to enhance ionization efficiency. A common method involves reaction with a reagent like 2-picolylamine.
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Reconstitution: Evaporate the hexane extract to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
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LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each VLCFA and its corresponding internal standard.
Visualizations
Caption: General experimental workflow for VLCFA analysis.
Caption: Troubleshooting decision tree for unexpected VLCFA results.
References
Technical Support Center: Minimizing Matrix Effects in 1-(26-Hydroxyhexacosanoyl)-glycerol MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol.
FAQs: Understanding and Identifying Matrix Effects
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For a long-chain monoacylglycerol like this compound, matrix effects are a significant concern, especially in complex biological samples like plasma or tissue extracts.[3] This is because endogenous lipids, such as phospholipids, are highly abundant and can co-elute, interfering with the ionization of the target analyte in the mass spectrometer's ion source.[3]
Q2: How can I determine if my analysis of this compound is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
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Post-Column Infusion (PCI): This is a qualitative technique that helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of the analyte indicates the retention time of interfering components.
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Post-Extraction Spike Analysis: This method provides a quantitative assessment of the matrix effect. The response of this compound in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix sample. The percentage of matrix effect can be calculated to determine the extent of ion suppression or enhancement.
Q3: What are the common sources of matrix effects in lipidomics studies?
A3: The most common sources of matrix effects in lipid analysis include:
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Endogenous lipids: Phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).
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Salts and buffers: High concentrations of salts from buffers used in sample preparation can lead to ion suppression.
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Other endogenous molecules: Cholesterol, triglycerides, and other small molecules can also interfere with ionization.
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Exogenous contaminants: Plasticizers from lab consumables, detergents, and other contaminants can introduce interfering compounds.
Troubleshooting Guides: Minimizing Matrix Effects
Issue 1: Poor Signal Intensity and High Variability for this compound
Q: My signal for this compound is weak and inconsistent across replicate injections. Could this be due to matrix effects?
A: Yes, both low signal intensity and poor reproducibility are classic signs of ion suppression. Co-eluting matrix components can compete with your analyte for ionization, leading to a reduced and variable signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal and high variability.
Strategies to Mitigate Matrix Effects
1. Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before analysis.
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Least effective, often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium | Good for removing salts and some lipids. Analyte recovery can be variable. |
| Solid-Phase Extraction (SPE) | High | Medium | Excellent for removing salts and phospholipids. Requires method development. |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal. |
2. Optimize Chromatographic Conditions
If sample preparation alone is insufficient, adjusting the chromatography can separate this compound from co-eluting interferences.
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Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
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Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution order of compounds.
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Use a Metal-Free Column: For certain analytes, interactions with the metal surfaces of the column can cause peak shape issues and signal suppression.
3. Utilize an Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for unavoidable ion suppression. The SIL-IS should be a close structural analog to this compound and added to the sample at the beginning of the workflow. It will co-elute and experience the same degree of matrix effects, allowing for reliable ratio-based quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Matrix Components
This protocol provides a general guideline for using a reversed-phase SPE cartridge to clean up a biological sample for the analysis of this compound.
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Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
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Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., water with 0.1% formic acid).
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Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.
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Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantification of ion suppression or enhancement.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
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Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation workflow.
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Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of this compound as in Set A.
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Analyze Samples: Analyze all three sets of samples by LC-MS.
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Calculate Matrix Effect:
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Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Visualization of Key Concepts
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
References
Technical Support Center: Synthesis of 1-(26-Hydroxyhexacosanoyl)-glycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-(26-Hydroxyhexacosanoyl)-glycerol, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to low yields and impurities during the synthesis of this compound.
Q1: My overall yield is very low. What are the most common causes?
Low overall yield in this multi-step synthesis can arise from several factors. The primary culprits are often incomplete reactions, the formation of byproducts, and losses during purification. A systematic approach to troubleshooting is crucial. First, analyze each step of your reaction sequence (protection, esterification, deprotection) to pinpoint the problematic stage.
Troubleshooting Steps:
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Analyze Intermediates: After each major step (e.g., protection of the fatty acid, esterification), take a small sample for analysis (TLC, NMR, or LC-MS) to confirm the reaction has gone to completion and to identify any major impurities.
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Re-evaluate Reaction Conditions: Refer to the data table below for a comparison of reaction conditions that have proven successful for similar long-chain fatty acid esterifications.
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Optimize Purification: Losses during purification, especially with a long-chain, amphiphilic molecule like the target product, can be significant. Consider alternative purification strategies if you suspect high losses.
Q2: I am observing the formation of di- and triglycerides in my reaction mixture. How can I improve the selectivity for the monoacyl-glycerol?
The formation of di- and triglycerides is a common side reaction when using unprotected glycerol (B35011). To favor the formation of the 1-monoacyl-glycerol, a protection strategy for the glycerol molecule is highly recommended.
Recommended Strategy: Using a Protected Glycerol
The most common and effective method is to use a protected form of glycerol where the sn-2 and sn-3 hydroxyl groups are blocked, leaving only the sn-1 hydroxyl group available for esterification. A widely used protected glycerol is 1,2-O-isopropylidene glycerol, also known as solketal (B138546).[1]
Q3: The esterification reaction between 26-hydroxyhexacosanoic acid and glycerol (or protected glycerol) is not going to completion. What can I do?
Incomplete esterification can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance from the long fatty acid chain, or suboptimal reaction conditions.
Troubleshooting Esterification:
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Carboxylic Acid Activation: For the direct esterification with protected glycerol, ensure your catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct stoichiometric amount.[2] Alternatively, you can activate the 26-hydroxyhexacosanoic acid by converting it to an acyl chloride or using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).
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Reaction Time and Temperature: Long-chain fatty acids may require longer reaction times and/or higher temperatures to achieve full conversion. Monitor the reaction progress by TLC.
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Solvent Choice: Ensure your solvent is anhydrous and appropriate for the reaction conditions. Toluene or xylene are often used to facilitate the removal of water via a Dean-Stark apparatus in acid-catalyzed esterifications.[2]
Q4: I am having difficulty with the deprotection steps, leading to a complex mixture of products.
Deprotection requires careful selection of reagents and conditions to avoid unwanted side reactions. For the synthesis of this compound using a protected fatty acid and protected glycerol, you will have two deprotection steps.
Troubleshooting Deprotection:
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Acetal (B89532) Deprotection (from Solketal): The isopropylidene group is typically removed under mild acidic conditions.[1] Overly harsh acidic conditions can lead to acyl migration or other side reactions.
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Terminal Hydroxyl Deprotection: The choice of protecting group for the 26-hydroxyl group is critical. A silyl (B83357) ether protecting group (e.g., TBDMS) is a good option as it can be removed with fluoride (B91410) reagents (e.g., TBAF) under conditions that are orthogonal to the acetal deprotection.
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Stepwise Deprotection: It is generally advisable to perform the deprotection steps sequentially and purify the intermediate product after each step to simplify the final purification.
Q5: Purification of the final product is challenging, and I am experiencing significant product loss.
The amphiphilic nature of this compound can make purification by traditional silica (B1680970) gel chromatography difficult due to streaking and poor separation.
Purification Strategies:
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification and can significantly improve the final purity.[3]
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Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, unreacted fatty acid can be removed by washing with a mild aqueous base.
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Alternative Chromatography: Consider using a different stationary phase for chromatography, such as reversed-phase silica gel, if standard silica gel proves ineffective.
Data Presentation: Reaction Conditions for Monoacylglycerol Synthesis
The following table summarizes various conditions reported for the synthesis of monoacylglycerols, which can serve as a starting point for optimizing the synthesis of this compound.
| Method | Fatty Acid/Ester | Glycerol Derivative | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield of Monoacylglycerol (%) | Reference |
| Chemical Synthesis (Protected Glycerol) | Eleostearic Acid | Solketal | p-Toluenesulfonic acid | Xylene | Reflux | 3 | 93.6 (after deprotection) | |
| Chemical Synthesis (Protected Glycerol) | Lauric Acid | Solketal | p-Toluenesulfonic acid | Toluene | 60 | 4 | 80-99 (for the ester) | |
| Direct Esterification | Palm Fatty Acid Distillate | Glycerol | p-Toluenesulfonic acid | - | 150 | 1.5 | 93.29 (in the crude product) | |
| Enzymatic Synthesis | Sunflower Oil | Glycerol | Novozym 435 | tert-Butanol | 50 | 2 | ~70 | |
| Enzymatic Synthesis | Lauric Acid | Glycerol | Lipozyme RM IM | - | 50 | 3 | ~80.3 |
Experimental Protocols
1. Synthesis of 1-(26-((tert-butyldimethylsilyl)oxy)hexacosanoyl)-2,3-isopropylideneglycerol
This protocol outlines the esterification of the protected 26-hydroxyhexacosanoic acid with solketal.
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Materials:
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26-((tert-butyldimethylsilyl)oxy)hexacosanoic acid
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1,2-O-isopropylidene glycerol (solketal)
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p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene
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Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 26-((tert-butyldimethylsilyl)oxy)hexacosanoic acid (1 equivalent) in toluene.
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Add 1,2-O-isopropylidene glycerol (1.5 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents).
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-6 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
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2. Deprotection to yield this compound
This protocol describes the two-step deprotection of the fully protected intermediate.
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Step 2a: Removal of the Isopropylidene Group
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Materials:
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1-(26-((tert-butyldimethylsilyl)oxy)hexacosanoyl)-2,3-isopropylideneglycerol
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Aqueous solution of a mild acid (e.g., 80% acetic acid or a resin like Amberlyst-15)
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Methanol (B129727)/Water mixture
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Procedure:
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Dissolve the protected intermediate in a mixture of methanol and water.
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Add the acidic reagent and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the intermediate diol by column chromatography or crystallization.
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Step 2b: Removal of the TBDMS Group
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Materials:
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1-(26-((tert-butyldimethylsilyl)oxy)hexacosanoyl)-glycerol
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Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
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Tetrahydrofuran (THF)
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Procedure:
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Dissolve the silyl-protected intermediate in anhydrous THF.
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Add the TBAF solution dropwise at room temperature.
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Stir the reaction mixture until the deprotection is complete as monitored by TLC.
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Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, this compound, by crystallization or column chromatography.
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Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Synthetic pathway using protecting groups.
References
Technical Support Center: Purification of Synthetic Long-Chain Monoacylglycerols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic long-chain monoacylglycerols (MAGs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic long-chain MAG preparations?
The most common impurities include unreacted starting materials such as free fatty acids and glycerol (B35011), as well as byproducts like diacylglycerols (DAGs) and triacylglycerols (TAGs).[1][2] The presence of these impurities can significantly affect the physicochemical properties and biological activity of the final MAG product.
Q2: What is acyl migration and how can it be minimized during purification?
Acyl migration is the intramolecular transfer of an acyl group from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone, leading to the formation of more stable but potentially less active 1/3-MAGs from 2-MAGs.[3][4] This process is often catalyzed by acidic or basic conditions and elevated temperatures. To minimize acyl migration, it is crucial to maintain neutral pH conditions, use low temperatures throughout the purification process, and avoid prolonged exposure to certain solvents.[3] The use of borate (B1201080) ions in solvents or on silica (B1680970) gel plates during chromatography can also help prevent this artifact.
Q3: Which purification technique is most suitable for achieving high-purity long-chain MAGs?
The choice of purification technique depends on the desired purity, scale of the experiment, and the nature of the impurities.
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Silica gel column chromatography is effective for producing high-purity MAGs (96-99 wt.%) by separating them from DAGs, TAGs, and free fatty acids.
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Crystallization is a cost-effective method for large-scale purification and can yield MAGs with purities up to 99% after multiple steps.
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Molecular distillation is often used for purification, resulting in purities ranging from 58-79 wt.%.
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Solid-phase extraction (SPE) is a valuable technique for enriching and concentrating MAGs, particularly for analytical purposes, and can effectively remove abundant TAGs.
Troubleshooting Guides
Issue 1: Low Yield of Purified MAGs
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure optimal reaction conditions (temperature, catalyst, reaction time) for the synthesis step. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum MAG formation. |
| Loss during Extraction | - Optimize the solvent system for liquid-liquid extraction to ensure efficient partitioning of MAGs. Hydroethanolic solutions (e.g., Ethanol:H2O 90:10) have been shown to be effective. - Perform multiple extractions of the aqueous phase to maximize recovery. |
| Co-elution during Chromatography | - Adjust the solvent gradient or mobile phase composition in column chromatography to improve the separation of MAGs from closely eluting impurities like DAGs. - Consider using a different stationary phase or a more specialized chromatography technique like reverse-phase HPLC. |
| Precipitation during Purification | - Maintain appropriate temperatures to prevent the precipitation of long-chain MAGs, which can have higher melting points. - If precipitation occurs, gently warm the solution to redissolve the product before proceeding. |
Issue 2: Poor Purity of the Final MAG Product
| Possible Cause | Troubleshooting Steps |
| Presence of Di- and Triacylglycerols | - For column chromatography, use a less polar eluent to first remove the less polar TAGs and DAGs before eluting the more polar MAGs. - In crystallization, optimize the solvent and temperature to selectively crystallize the MAGs, leaving the di- and triacylglycerols in the mother liquor. |
| Contamination with Free Fatty Acids | - Pre-purification by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities. - Solid-phase extraction using a cation exchange resin can also be employed for the removal of free fatty acids. |
| Acyl Migration leading to Isomeric Impurities | - As mentioned in the FAQs, maintain neutral pH and low temperatures throughout the purification process. - Analyze the isomeric purity using techniques like GC-MS to identify the extent of acyl migration. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of monoacylglycerols.
Table 1: Purity and Yield of MAGs with Different Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield Achieved | Reference |
| Silica Gel Chromatography | 2-MAG rich in PUFA | 96% | 85% | |
| Solvent Extraction (Hydroethanolic) | 2-MAG rich in PUFA | 89% | 77% | |
| Molecular Distillation | Medium-chain DAG | 58-79 wt.% (DAG purity) | - | |
| Silica Gel Column Chromatography | Medium-chain DAG | 96-99 wt.% (DAG purity) | - | |
| Crystallization (two steps) | Monoglycerides from glycerolysis | up to 99% | - | |
| Solvent Extraction (Ethanol/water) | Dicaprin | 89% (recovered) | 94% |
Table 2: Quantitative Features of MAG Analysis by LC-MS/MS
| Parameter | Value |
| Lower Limits of Quantification (MAGs) | 1-30 ppm |
| Averaged Inter-batch Precision | 6% |
| Averaged Bias (MAGs) | -0.2% |
| Reference: |
Experimental Protocols
Protocol 1: Purification of 2-Monoacylglycerols by Solvent Extraction
This protocol is adapted from a method used for the purification of 2-MAGs rich in polyunsaturated fatty acids.
-
Initial Extraction:
-
Dissolve the crude reaction mixture (containing 2-MAGs, fatty acid ethyl esters, DAGs, and TAGs) in a suitable solvent system, such as 85% aqueous ethanol.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove the less polar impurities (FAEEs, DAGs, TAGs).
-
Collect the polar (hydroethanolic) phase containing the 2-MAGs.
-
-
Secondary Purification:
-
To further purify the 2-MAGs from any remaining polar impurities, add dichloromethane (B109758) and water to the collected hydroethanolic phase.
-
Perform a liquid-liquid extraction. The 2-MAGs will partition into the dichloromethane layer.
-
Collect the dichloromethane layer.
-
-
Solvent Removal:
-
Evaporate the dichloromethane under reduced pressure at a low temperature (e.g., 25°C) to obtain the purified 2-MAG product.
-
-
Storage:
-
Store the final product at -20°C to prevent degradation.
-
Protocol 2: Purification of Monoacylglycerols by Column Chromatography
This is a general protocol for the purification of MAGs using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Equilibrate the column by washing it with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude MAG mixture in a minimal amount of a suitable solvent.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate) to elute the least polar compounds first (e.g., TAGs).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or diethyl ether). This will elute the DAGs and finally the desired MAGs.
-
The exact solvent system and gradient will depend on the specific MAG and impurities and should be optimized using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure MAG.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General experimental workflow for the purification of synthetic long-chain monoacylglycerols.
Caption: Troubleshooting logic for common issues in monoacylglycerol purification.
References
preventing degradation of 1-(26-Hydroxyhexacosanoyl)-glycerol during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(26-Hydroxyhexacosanoyl)-glycerol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a monoacylglycerol containing a 26-carbon hydroxy fatty acid. Its structure, featuring a primary alcohol on the fatty acid chain and ester and glycerol (B35011) moieties, makes it susceptible to degradation through several pathways, including enzymatic and non-enzymatic hydrolysis and oxidation.[1][2][3] Degradation can lead to inaccurate quantification and characterization in downstream analyses.
Q2: What are the primary degradation pathways for this compound during sample preparation?
A2: The two main degradation pathways are:
-
Hydrolysis: The ester bond linking the 26-hydroxyhexacosanoic acid to the glycerol backbone can be cleaved by lipases or under acidic or basic conditions, yielding glycerol and the free fatty acid.[2][4]
-
Oxidation: The long hydrocarbon chain and the hydroxyl group are susceptible to oxidation, which can be initiated by enzymes, heat, light, or the presence of metal ions.
Q3: How can I minimize enzymatic degradation of my sample?
A3: Enzymatic degradation by lipases can be minimized by:
-
Immediate Freezing: Upon collection, immediately freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
Heat Treatment: For some sample types like tissues, heat treatment can inactivate lipases before extraction.
-
Solvent Quenching: Immediately homogenizing the sample in a cold organic solvent can also inhibit enzymatic activity.
Q4: What precautions should I take to prevent oxidation?
A4: To prevent oxidation, consider the following:
-
Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to your extraction solvents.
-
Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q5: What are the recommended storage conditions for samples and extracts?
A5: Proper storage is crucial for sample integrity.
-
Short-term Storage: For storage up to a few weeks, keep samples and extracts at -20°C.
-
Long-term Storage: For longer periods, store samples at -80°C.
-
Solvent Storage: Lipid extracts should be stored in an organic solvent (e.g., chloroform/methanol) under an inert atmosphere at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis: The ester bond has been cleaved. | - Ensure rapid inactivation of lipases post-collection (e.g., flash freezing, heat treatment). - Avoid strongly acidic or basic conditions during extraction. - Work at low temperatures throughout the sample preparation process. |
| Oxidation: The molecule has been oxidized. | - Add antioxidants (e.g., BHT) to all solvents used during extraction and storage. - Handle samples under an inert atmosphere (nitrogen or argon). - Protect samples from light. | |
| Presence of free 26-hydroxyhexacosanoic acid and glycerol in the sample | Hydrolysis: Indicates cleavage of the ester bond. | - Review the sample handling and extraction protocol for potential sources of enzymatic activity or harsh pH conditions. - Implement immediate enzyme quenching steps upon sample collection. |
| Appearance of unexpected peaks in chromatogram | Oxidation Products: New peaks may correspond to oxidized forms of the target analyte. | - Compare the mass spectra of the unknown peaks with potential oxidation products. - Re-prepare the sample using rigorous antioxidant and light-protection measures. |
| Acyl Migration: The acyl group may migrate from the sn-1 to the sn-2 position of the glycerol backbone, creating an isomer. | - Avoid acidic conditions and prolonged exposure to silica (B1680970) gel during chromatography, as these can promote acyl migration. - Consider using boric acid-impregnated silica gel for thin-layer chromatography (TLC) to minimize isomerization. |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow to Minimize Degradation
This protocol outlines a general workflow for extracting this compound from biological samples while minimizing degradation.
-
Sample Collection and Quenching:
-
Immediately after collection, flash-freeze the biological sample in liquid nitrogen to halt enzymatic activity.
-
Store frozen samples at -80°C until extraction.
-
-
Homogenization and Extraction (Modified Folch Method):
-
Pre-chill all glassware and solvents.
-
To the frozen sample, add a 2:1 (v/v) mixture of cold chloroform:methanol containing 0.01% BHT.
-
Homogenize the sample on ice using a suitable homogenizer.
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at low speed to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis (e.g., chloroform/methanol 1:1, v/v).
-
Store the final extract in an amber vial under nitrogen at -80°C until analysis.
-
Protocol 2: Monitoring for Degradation Products
To assess the stability of your sample preparation, it is advisable to monitor for the primary degradation products: free 26-hydroxyhexacosanoic acid and glycerol.
-
Analysis of Free Fatty Acids: The presence of 26-hydroxyhexacosanoic acid can be monitored using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation) or by liquid chromatography-mass spectrometry (LC-MS).
-
Analysis of Glycerol: Glycerol can be quantified by various methods, including enzymatic assays or chromatographic techniques following derivatization.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow to prevent degradation during sample preparation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. US2558515A - Hydrolysis of esters - Google Patents [patents.google.com]
enhancing ionization efficiency for 1-(26-Hydroxyhexacosanoyl)-glycerol in ESI-MS
Welcome to the technical support center for the analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the ionization efficiency and obtain high-quality data for this complex lipid molecule.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high ionization efficiency for this compound in ESI-MS challenging?
A1: The analysis of long-chain lipids like this compound by ESI-MS can be challenging due to their chemical properties. In typical reversed-phase liquid chromatography (LC) setups, acidic mobile phases are often used for good chromatographic separation. However, these acidic conditions can suppress the deprotonation of the molecule, which is crucial for efficient ionization in the commonly used negative ion mode, leading to low sensitivity.[1]
Q2: What are the primary strategies to enhance the ionization efficiency of this compound?
A2: The main strategies to improve ionization in ESI-MS for this type of molecule include optimizing the mobile phase composition with additives, selecting the appropriate ionization mode (positive vs. negative), and considering chemical derivatization to introduce a more readily ionizable group.[1][2]
Q3: Which mobile phase additives are recommended for enhancing the signal of this compound?
A3: For negative ion mode, adding a small amount of a weak acid like acetic acid can improve signal intensity for many lipid classes.[3][4] For positive ion mode, the use of additives that can form adducts, such as ammonium (B1175870) formate (B1220265) or sodium acetate, can be beneficial. The optimal choice and concentration of the additive should be determined empirically for your specific experimental conditions.
Q4: Should I use positive or negative ion mode for the analysis of this compound?
A4: The choice of ionization mode depends on the desired information and the sample matrix.
-
Negative Ion Mode: This mode is often intuitive for molecules with acidic protons, as it relies on deprotonation to form [M-H]⁻ ions. However, as mentioned, acidic mobile phases can suppress this process.
-
Positive Ion Mode: In this mode, the molecule can be detected as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. This mode can be advantageous, especially when using mobile phase additives that provide these cations.
Q5: Can chemical derivatization improve the detection of this compound?
A5: Yes, chemical derivatization can significantly enhance detection sensitivity. By introducing a permanent positive charge or a group that is easily ionized, derivatization can lead to a substantial improvement in signal intensity, particularly in the positive ion mode.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Poor ionization efficiency. | - Optimize mobile phase additives (see Table 1).- Switch between positive and negative ionization modes.- Consider chemical derivatization to enhance ionizability. |
| Inefficient desolvation in the ESI source. | - Optimize source parameters such as gas flow, temperature, and capillary voltage. | |
| High salt concentration in the sample. | - Desalt the sample using appropriate sample preparation techniques like solid-phase extraction. High salt concentrations are incompatible with ESI. | |
| Sample concentration is too low. | - Concentrate the sample or inject a larger volume if the method allows. | |
| Poor Peak Shape (Tailing or Broad Peaks) | Column overload. | - Dilute the sample and reinject. |
| Inappropriate column chemistry. | - Ensure the selected column (e.g., C18) is suitable for long-chain lipid analysis. | |
| Unstable Signal or Signal Loss | Corona discharge in the ESI source. | - Reduce the sprayer voltage. In negative mode, a lower potential can help avoid discharge. |
| Presence of detergents or highly lipophilic species. | - Ensure glassware is free from detergents. Use rigorous sample preparation to remove interfering substances. | |
| Complex or Unidentifiable Spectra | In-source fragmentation. | - Lower the cone voltage (or equivalent parameter) to reduce fragmentation in the ESI source. |
| Formation of multiple adducts. | - Simplify the mobile phase by using a single adduct-forming salt (e.g., ammonium formate or sodium acetate) if possible. |
Data Presentation
Table 1: Effect of Mobile Phase Additives on Lipid Signal Intensity in ESI-MS
| Additive | Typical Concentration | Ionization Mode | Effect on Signal Intensity | Reference |
| Acetic Acid | 0.02% (v/v) | Negative | Can increase lipid signal intensity by 2- to 19-fold for many lipid subclasses compared to ammonium acetate. | |
| Ammonium Acetate | 10 mM | Negative | A reasonable compromise for signal intensity and retention time stability for a broad range of lipids. | |
| Ammonium Formate | 10 mM | Positive | Performs well for a high signal intensity of various lipid classes. | |
| Ammonium Hydroxide | - | Negative | Can cause significant signal suppression (2- to 1000-fold) for all lipid classes compared to acetic acid. |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
This protocol provides a general guideline for preparing this compound samples for ESI-MS analysis.
-
Dissolution: Dissolve the purified lipid sample in an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture of chloroform (B151607) and methanol). Aim for an initial concentration of approximately 1 mg/mL.
-
Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the mobile phase to be used for the LC-MS analysis. The final concentration should ideally be in the range of 1-10 µg/mL.
-
Filtration: If any precipitate is observed after dilution, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
-
Vial Transfer: Transfer the final diluted sample into a clean 2 mL autosampler vial with a screw cap and a soft septum.
-
Important Considerations:
-
Avoid using non-volatile solvents like DMSO if possible. If necessary, ensure it is diluted at least 20-fold.
-
Ensure all glassware is thoroughly cleaned and free of detergents, which can act as ion-suppressing agents.
-
Minimize the concentration of inorganic salts in the final sample solution.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound by LC-ESI-MS.
Caption: Troubleshooting logic for addressing low signal intensity in ESI-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
resolving co-eluting peaks in 1-(26-Hydroxyhexacosanoyl)-glycerol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol and other long-chain lipids.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of co-eluting peaks in the chromatography of long-chain lipids like this compound?
A1: Co-elution in lipid chromatography often stems from insufficient separation between structurally similar molecules. For large lipids, even small differences in chain length or the presence of isomers can make separation challenging. The most common contributing factors are a suboptimal mobile phase composition and an inappropriate stationary phase.
Q2: Which chromatographic mode is most suitable for analyzing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most popular and effective choice for separating lipid species based on their acyl chain length and degree of unsaturation.[1][2] Given the long C26 chain of this compound, a non-aqueous reversed-phase approach is likely to yield the best results.[2]
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
A3: A good starting point would be a C18 or, even better, a C30 column, which is more suitable for very long-chain hydrophobic lipids.[1] For the mobile phase, a gradient elution using a mixture of acetonitrile (B52724) and isopropanol (B130326) is a common choice for separating triglycerides and other large lipids.[2] The use of additives like 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid can help improve peak shape and ionization if using a mass spectrometer for detection.
Q4: How can I confirm that a single chromatographic peak is indeed composed of co-eluting compounds?
A4: If you are using a diode array detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak; if the spectra are not identical, the peak is impure. With a mass spectrometry (MS) detector, you can examine the mass spectra across the peak. Different mass spectra at different points of the peak indicate the presence of multiple components.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue 1: My main peak for this compound has a shoulder or is broader than expected.
This is a classic sign of co-elution, possibly with an isomer or a closely related impurity.
Solution Workflow:
-
Optimize the Mobile Phase Gradient: A shallow gradient provides more time for separation to occur. If you are running a fast gradient, try decreasing the rate of change of the organic solvent concentration.
-
Change the Organic Solvent: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using methanol, try switching to acetonitrile or isopropanol, or use a ternary mixture.
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity of the separation. Conversely, in some cases, lowering the temperature can enhance resolution. Experiment with temperatures between 30°C and 60°C.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Issue 2: I am unable to separate this compound from another lipid in my sample.
When dealing with a known co-eluting compound, a more systematic approach to method development is required.
Solution Workflow:
-
Column Chemistry Modification: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step. For very long-chain lipids, a C30 column may provide better shape selectivity compared to a standard C18 column.
-
Mobile Phase Additives: The addition of small amounts of modifiers can influence the interactions between the analytes and the stationary phase. For example, a small percentage of a different solvent like methyl tert-butyl ether (MTBE) can alter the separation.
-
pH Adjustment (if applicable): While this compound is neutral, other lipids in the sample might be ionizable. Adjusting the pH of the mobile phase with additives like formic or acetic acid can change the retention of these other compounds, potentially resolving the co-elution.
Data Presentation: Impact of Chromatographic Parameter Adjustments
The following table summarizes the expected outcomes of common adjustments made to resolve co-eluting peaks.
| Parameter Adjusted | Action | Expected Outcome on Resolution | Potential Drawbacks |
| Mobile Phase Gradient | Decrease Gradient Slope | Increased | Longer analysis time |
| Change Organic Solvent (e.g., MeOH to ACN) | Altered Selectivity, may increase or decrease resolution | May require re-optimization of the entire method | |
| Flow Rate | Decrease | Increased | Longer analysis time, broader peaks if extra-column volume is large |
| Temperature | Increase | May Increase or Decrease | Potential for sample degradation at high temperatures |
| Decrease | May Increase or Decrease | Increased backpressure, longer analysis time | |
| Column Stationary Phase | Change from C18 to C30 | Altered Selectivity, likely increased for long-chain lipids | Higher cost, may require different mobile phase conditions |
| Column Length | Increase | Increased | Longer analysis time, increased backpressure |
| Particle Size | Decrease | Increased | Significantly higher backpressure, requires UHPLC system |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Long-Chain Acylglycerols
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).
Mandatory Visualization
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
References
Validation & Comparative
A Comparative Analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol and Other Monoacylglycerols for Researchers and Drug Development Professionals
An objective guide to the biological activities and potential applications of a unique long-chain monoacylglycerol in comparison to other members of its class.
This guide provides a detailed comparison of 1-(26-Hydroxyhexacosanoyl)-glycerol, a very long-chain monoacylglycerol, with other more commonly studied monoacylglycerols. The content is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key biological assays, and a discussion of structure-activity relationships to inform future research and development.
Introduction to this compound
This compound is a monoacylglycerol distinguished by its exceptionally long C26 acyl chain with a terminal hydroxyl group. While most research on monoacylglycerols has centered on medium-chain derivatives for their antimicrobial properties and role in the endocannabinoid system, the unique structural features of this very long-chain monoacylglycerol suggest distinct biological activities and potential therapeutic applications. This guide aims to contextualize the known properties of this compound by comparing them with those of other monoacylglycerols.
Comparative Analysis of Biological Activity
While direct comparative studies of this compound against other monoacylglycerols are limited, this section compiles available quantitative data on its antimalarial activity and contrasts it with the well-documented antimicrobial activities of other monoacylglycerols. This juxtaposition, while not a direct performance comparison for the same application, offers insights into the differing biological effects conferred by varying acyl chain lengths.
| Monoacylglycerol | Biological Activity | Target Organism(s) | Key Performance Metric (IC50/MIC) |
| This compound | Antimalarial | Plasmodium falciparum | IC50: 9.48 µM |
| Glycerol (B35011) Monolaurate (GML) | Antibacterial, Antifungal | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Candida spp. | MIC: 50-500 µg/mL against Candida[1]; GML is ≥200 times more effective than lauric acid against S. aureus and S. pyogenes[2][3] |
| Glycerol Monocaprin | Antibacterial, Antifungal | Gram-positive bacteria, yeasts, and most filamentous fungi | MIC: 100–250 mg/L for Gram-positive bacteria and yeasts; 100–400 mg/L for most filamentous fungi |
| Glycerol Monomyristin | Antibacterial | Staphylococcus aureus | Synergistic relationship with monolaurin (B1671894) observed |
| Monotridecanoin | Antibacterial | Staphylococcus aureus | Possesses the most potent antimicrobial activity among a series of tested monoglycerides |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not directly comparable across different assays and organisms but provide a benchmark for potency in their respective contexts.
Structure-Activity Relationships
The biological activity of monoacylglycerols is significantly influenced by the length and degree of saturation of their fatty acyl chain, as well as the presence of other functional groups.
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Antimicrobial Activity: For antimicrobial monoacylglycerols, a structure-activity relationship has been observed where the potency is dependent on the chain length. Monolaurin (C12) is often cited as having the most potent activity against a broad range of Gram-positive bacteria and some fungi. The esterification of the fatty acid to a glycerol backbone generally enhances its antimicrobial effect compared to the free fatty acid. Very long-chain fatty acids have also demonstrated antiprotozoal activity, suggesting that this compound may possess a broader spectrum of activity than currently documented.
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Antimalarial Activity: In the context of antimalarial drugs that interfere with phospholipid metabolism, lipophilicity plays a crucial role. For some classes of compounds, increasing the length of a single lipophilic chain up to 11 or 12 carbons enhances activity. The very long C26 chain of this compound contributes significantly to its lipophilicity, which may be a key factor in its ability to inhibit P. falciparum growth. The terminal hydroxyl group is a unique feature that could influence its interaction with biological targets and its metabolic stability.
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the replication and extension of these findings.
Antimalarial Susceptibility Testing (in vitro)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against the asexual blood stages of Plasmodium falciparum.
Objective: To quantify the in vitro efficacy of a test compound against P. falciparum.
Materials:
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P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
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Human red blood cells (type O+)
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Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Fluorescent dye that binds to parasite DNA (e.g., SYBR Green I)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antimalarial susceptibility assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in CAMHB directly in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Caption: Workflow for antimicrobial MIC determination via broth microdilution.
Signaling Pathways and Mechanisms of Action
The precise molecular targets of this compound are not yet elucidated. However, based on the known mechanisms of other monoacylglycerols and antimalarial lipids, several potential pathways can be hypothesized.
-
Membrane Disruption: Many antimicrobial lipids, including monoacylglycerols, exert their effects by inserting into and disrupting the integrity of the microbial cell membrane. The long, lipophilic chain of this compound could facilitate its insertion into the phospholipid bilayer of P. falciparum, leading to increased permeability and eventual cell lysis.
-
Inhibition of Lipid Metabolism: Antimalarial compounds that are fatty acid analogs can interfere with essential lipid metabolic pathways in the parasite, such as fatty acid synthesis or incorporation into phospholipids. This compound could act as a competitive inhibitor of enzymes involved in these processes.
The diagram below illustrates a hypothetical mechanism of action for a lipophilic antimalarial agent like a long-chain monoacylglycerol.
Caption: Hypothetical mechanisms of antimalarial action for a long-chain monoacylglycerol.
Conclusion and Future Directions
This compound presents an interesting profile as a very long-chain monoacylglycerol with confirmed antimalarial activity. While direct comparative data with other monoacylglycerols is sparse, the existing information on structure-activity relationships within this lipid class suggests that its unique C26 ω-hydroxy acyl chain is a key determinant of its biological function.
Future research should focus on:
-
Direct Comparative Studies: Evaluating the antimalarial activity of a series of monoacylglycerols with varying chain lengths to pinpoint the optimal structure for this indication.
-
Broad-Spectrum Screening: Testing this compound against a panel of bacteria and fungi to determine if it possesses the broad-spectrum antimicrobial properties seen in its medium-chain counterparts.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in P. falciparum and other susceptible organisms.
Such studies will be crucial in fully understanding the therapeutic potential of this and other very long-chain monoacylglycerols in drug development.
References
A Comparative Guide to the Structural Confirmation of Synthetic 1-(26-Hydroxyhexacosanoyl)-glycerol
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic lipids is a cornerstone of drug development and formulation science. This guide provides a comparative overview of the analytical techniques used to confirm the structure of synthetic 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain monoglyceride with potential applications in various delivery systems. This document outlines the expected data from key analytical methods and compares them with those of a relevant alternative, 1-monostearoyl-glycerol, to highlight the nuances in the structural confirmation of these molecules.
Comparative Data of this compound and an Alternative
The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques. Below is a summary of the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside comparative data for 1-monostearoyl-glycerol, a common and well-characterized saturated monoglyceride.
| Analytical Technique | This compound | 1-Monostearoyl-glycerol (Alternative) |
| ¹H NMR (CDCl₃, ppm) | Glycerol (B35011) Moiety:• ~4.20 (dd, 1H, H-1a)• ~4.15 (dd, 1H, H-1b)• ~3.95 (m, 1H, H-2)• ~3.70 (dd, 1H, H-3a)• ~3.60 (dd, 1H, H-3b)Acyl Chain:• ~3.64 (t, 2H, -CH₂-OH at C26)• ~2.35 (t, 2H, -O-CO-CH₂-)• ~1.62 (quint, 2H, -O-CO-CH₂-CH₂-)• ~1.57 (quint, 2H, -CH₂-CH₂-OH)• ~1.25 (s, ~40H, -(CH₂)₂₀-) | Glycerol Moiety:• ~4.20 (dd, 1H, H-1a)• ~4.15 (dd, 1H, H-1b)• ~3.95 (m, 1H, H-2)• ~3.70 (dd, 1H, H-3a)• ~3.60 (dd, 1H, H-3b)Acyl Chain:• ~2.35 (t, 2H, -O-CO-CH₂-)• ~1.62 (quint, 2H, -O-CO-CH₂-CH₂-)• ~1.25 (s, 28H, -(CH₂)₁₄-)• ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Glycerol Moiety:• ~70.5 (C-2)• ~65.3 (C-1)• ~63.5 (C-3)Acyl Chain:• ~174.0 (-O-C=O)• ~63.0 (-CH₂-OH at C26)• ~34.2 (-O-CO-CH₂-)• ~32.8 (-CH₂-CH₂-OH)• ~29.7 (multiple internal -(CH₂)n-)• ~25.7 (-CH₂-CH₂-CH₂-OH)• ~24.9 (-O-CO-CH₂-CH₂-) | Glycerol Moiety:• ~70.5 (C-2)• ~65.3 (C-1)• ~63.5 (C-3)Acyl Chain:• ~174.0 (-O-C=O)• ~34.2 (-O-CO-CH₂-)• ~31.9 (-(CH₂)n-)• ~29.7 (multiple internal -(CH₂)n-)• ~24.9 (-O-CO-CH₂-CH₂-)• ~22.7 (-CH₂-CH₃)• ~14.1 (-CH₃) |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺: m/z 509.4[M+H]⁺: m/z 487.4Key Fragments (from [M+H]⁺): • m/z 469.4 ([M+H-H₂O]⁺)• m/z 395.4 ([M+H-Glycerol]⁺)• m/z 377.4 ([M+H-Glycerol-H₂O]⁺) | [M+Na]⁺: m/z 381.3[M+H]⁺: m/z 359.3Key Fragments (from [M+H]⁺): • m/z 341.3 ([M+H-H₂O]⁺)• m/z 285.3 (Stearoyl Cation)• m/z 267.3 ([Stearoyl-H₂O]⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural confirmation of synthetic lipids. Below are summarized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthetic lipid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0.00 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Structural Elucidation: Assign the peaks based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous assignments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation patterns to confirm the identity of the fatty acyl chain and the glycerol backbone.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthetic lipid (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of chloroform and methanol.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Full Scan MS Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Acquire mass spectra over a relevant m/z range (e.g., 100-1000) to identify the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation of the selected ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis: Interpret the full scan spectrum to confirm the molecular weight. Analyze the MS/MS spectrum to identify characteristic fragment ions corresponding to the neutral loss of water, the glycerol headgroup, and fragments of the acyl chain.
Visualizations
To further clarify the experimental workflow and the logical relationships in the structural confirmation process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation.
Caption: Logical relationship between structural features and analytical techniques.
A Comparative Guide to Internal Standards for the Quantification of 1-(26-Hydroxyhexacosanoyl)-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards for the accurate quantification of 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain monoacylglycerol. The selection of an appropriate internal standard is critical for correcting analytical variability in mass spectrometry-based assays, ensuring data reliability and reproducibility. This document compares the gold-standard approach using a deuterated internal standard with practical alternatives, supported by experimental principles.
The Crucial Role of Internal Standards in Lipid Quantification
Internal standards are essential in quantitative mass spectrometry to account for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. By adding a known amount of the internal standard to samples at the beginning of the workflow, any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally, enabling accurate normalization and quantification.
Comparison of Internal Standards for this compound Analysis
The optimal internal standard for this compound is its stable isotope-labeled (SIL) counterpart, such as a deuterated version (e.g., this compound-d5). However, the commercial availability of such a specific and complex SIL internal standard is currently limited. Therefore, alternative internal standards are often necessary. The following table compares the ideal deuterated standard with a practical and effective alternative, an odd-chain monoacylglycerol.
| Feature | Deuterated this compound (Hypothetical) | Odd-Chain Monoacylglycerol (e.g., 1-Heptadecanoyl-glycerol) |
| Chemical & Physical Similarity | Identical to the analyte, ensuring co-elution in chromatography and similar ionization efficiency. | Structurally similar (monoacylglycerol), but with a different chain length, leading to slightly different chromatographic retention and potentially different ionization efficiency. |
| Correction for Matrix Effects | Excellent. Co-elution ensures that the standard and analyte experience the same ion suppression or enhancement. | Good. As it belongs to the same lipid class, it provides reasonable correction for matrix effects. |
| Correction for Sample Preparation | Excellent. Behaves identically during extraction, derivatization, and other sample handling steps. | Good. Similar extraction recovery to the analyte due to its monoacylglycerol structure. |
| Commercial Availability | Not readily available. Requires custom synthesis, which can be expensive and time-consuming. | Commercially available from various chemical suppliers. |
| Cost | High, due to the complexity of synthesis. | Moderate and readily accessible. |
| Accuracy & Precision | Highest achievable accuracy and precision in quantitative analysis.[1] | Good accuracy and precision, generally acceptable for many applications when validated properly. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix (e.g., plasma), assuming the availability of a deuterated internal standard.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound-d5 internal standard solution (in methanol).
-
Perform a lipid extraction using the Folch method: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the analyte from other lipids, for example:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor for the precursor ion [M+NH4]+ and a specific product ion.
-
This compound-d5: Monitor for the corresponding deuterated precursor and product ions.
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for selecting an internal standard for analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 1-(26-Hydroxyhexacosanoyl)-glycerol and related lipid molecules. Due to the limited direct experimental data on this compound, this document leverages available research on structurally similar long-chain ω-hydroxy fatty acids and monoacylglycerols to infer potential biological activities. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the exploration of this and related compounds for therapeutic applications.
Data Presentation: Comparative Bioactivity of Related Lipids
The following tables summarize quantitative data on the anti-inflammatory and cytotoxic activities of various monoacylglycerols and hydroxy fatty acids, which may serve as a reference for predicting the bioactivity of this compound.
Table 1: Comparative Anti-Inflammatory Activity of Monoacylglycerols
| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) |
| 1-oleoyl-glycerol (C18:1) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 65.70 µg/mL[1] |
| Monogalactosyl Diacylglycerols (MGDGs) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 60.06 µg/mL[1] |
| Dexamethasone (Positive Control) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 34.60 µg/mL[1] |
Table 2: Comparative Cytotoxicity of ω-Hydroxy and Other Fatty Acids against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Endpoint | Result (IC₅₀) |
| 7-(R)-Hydroxystearic acid | A549 (Lung), Caco-2 (Colon), SF268 (CNS) | Cell Growth Inhibition | Cytotoxicity | Potent activity observed[2] |
| 9-Hydroxystearic acid | A549 (Lung), Caco-2 (Colon), SF268 (CNS) | Cell Growth Inhibition | Cytotoxicity | Potent activity observed[2] |
| Docosahexaenoic acid (DHA) | SW620 (Colon) | Growth Reduction | Cytotoxicity | Growth reduction observed |
| Eicosapentaenoic acid (EPA) | SW620 (Colon) | Growth Reduction | Cytotoxicity | Growth reduction observed |
| 13-HOTE (Oxylipin) | UACC-62 (Melanoma) | Cytotoxicity | Cytotoxicity | Higher activity than on HT-29 |
| 15-HEPE (Oxylipin) | UACC-62 (Melanoma) | Cytotoxicity | Cytotoxicity | Higher activity than on HT-29 |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the design of experiments for evaluating this compound.
Nitric Oxide (NO) Production Inhibition Assay for Anti-Inflammatory Activity
This protocol is adapted from studies on the anti-inflammatory potential of monoacylglycerols.
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (solvent only) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Objective: To determine the effect of a test compound on the metabolic activity of cancer cells as an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., SW620, A549)
-
Appropriate cell culture medium with FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acid and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This fluorogenic assay is used to screen for inhibitors of MAGL, an enzyme involved in the endocannabinoid system.
Objective: To determine the inhibitory activity of a test compound against human MAGL.
Materials:
-
HEK293T cells overexpressing human MAGL
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Test compound dissolved in DMSO
-
Fluorogenic substrate (e.g., AA-HNA)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare membrane fractions from HEK293T cells overexpressing human MAGL.
-
Inhibitor Addition: Add 5 µL of the test compound at various concentrations (from 40x concentrated DMSO stocks) to the wells of a 96-well plate containing 145 µL of assay buffer.
-
Protein Addition: Add 40 µL of the MAGL-containing membrane fraction (final protein concentration of 12.5 µg/mL).
-
Pre-incubation: Incubate the inhibitor-protein mixture for 30 minutes at room temperature.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate (final concentration 200 µM).
-
Measurement: Measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
Calculation: Determine the rate of the enzymatic reaction. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for long-chain fatty acids and a typical experimental workflow for assessing bioactivity.
Caption: Hypothetical signaling pathway for long-chain fatty acids via FFA1/FFA4 receptors.
Caption: General experimental workflow for evaluating the bioactivity of a novel lipid compound.
References
- 1. Anti-Inflammatory Potential of Monogalactosyl Diacylglycerols and a Monoacylglycerol from the Edible Brown Seaweed Fucus spiralis Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 1-(26-Hydroxyhexacosanoyl)-glycerol Measurements: A Call for Standardization
Foreword for Researchers, Scientists, and Drug Development Professionals
Currently, a literature search reveals a lack of publicly available inter-laboratory comparison data for 1-(26-Hydroxyhexacosanoyl)-glycerol. This guide, therefore, serves not as a comparison of existing data, but as a foundational document and a call to action. It is designed to provide researchers, scientists, and drug development professionals with a proposed framework for establishing a standardized methodology for the measurement of this compound. By proposing a standardized experimental protocol, discussing suitable analytical methods, and providing templates for data presentation, this guide aims to facilitate a future inter-laboratory study. Such a study is a critical step towards ensuring the accuracy and comparability of data in this emerging area of research.
Introduction to this compound
This compound is a monoacylglycerol containing a 26-carbon saturated fatty acid with a terminal hydroxyl group. Its structure presents unique analytical challenges due to its long chain, high molecular weight, and potential for low solubility in common solvents. The primary reported biological activity of this compound is its potent antimalarial properties. The development of this compound as a potential therapeutic requires robust and validated analytical methods to support pharmacokinetic, pharmacodynamic, and toxicological studies.
Proposed Standardized Experimental Protocol for Quantification in Human Plasma
To ensure comparability of results in a future inter-laboratory study, a detailed and standardized experimental protocol is essential. The following is a proposed protocol for the quantification of this compound in human plasma, a common matrix for drug development studies.
2.1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is based on established methods for the extraction of lipids from plasma.[1][2][3]
-
Objective: To extract this compound from human plasma while removing interfering proteins and phospholipids.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., with ¹³C or ²H) is highly recommended. If unavailable, a structurally similar long-chain monoacylglycerol not present in the sample can be used.
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a clean polypropylene (B1209903) tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold methanol and vortex for 10 seconds. This step precipitates the plasma proteins.
-
Add 1.5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes on a shaker.
-
To induce phase separation, add 375 µL of LC-MS grade water and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. Three layers should be visible: an upper organic layer containing lipids, a middle aqueous layer, and a pellet of precipitated protein at the bottom.[4]
-
Carefully transfer the upper organic layer (approximately 1.4 mL) to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for the analytical method (e.g., 9:1 methanol/toluene for reverse-phase chromatography).[4]
-
2.2. Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For higher throughput and potentially cleaner extracts, an SPE-based method can be employed.
-
Objective: To isolate this compound from plasma using a solid-phase extraction cartridge.
-
Materials:
-
Human plasma
-
Internal Standard (IS)
-
Protein precipitation solvent (e.g., 3:1 acetonitrile (B52724)/methanol)
-
Lipid extraction SPE cartridge
-
Washing solvent (e.g., 9:1 acetonitrile/water)
-
Elution solvent (e.g., 1:2 dichloromethane/methanol)
-
-
Procedure:
-
Precipitate proteins from 100 µL of plasma (spiked with IS) with 300 µL of protein precipitation solvent.
-
Load the entire supernatant onto a pre-conditioned lipid extraction SPE cartridge.
-
Wash the cartridge with the washing solvent to remove polar impurities.
-
Elute the lipids with the elution solvent.
-
Dry the eluate under nitrogen and reconstitute as described above.
-
Potential Analytical Methods for Comparison
The choice of analytical methodology is critical for the accurate quantification of long-chain monoacylglycerols. A future inter-laboratory study should ideally compare results from multiple analytical platforms to identify the most robust method.
3.1. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS)
This is the recommended primary analytical technique due to its high sensitivity and selectivity.
-
Chromatography:
-
Column: A C18 or C30 reversed-phase column is suitable for separating long-chain lipids.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium (B1175870) formate.
-
Flow Rate: To be optimized based on column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective for monoacylglycerols, forming [M+H]⁺ or [M+NH₄]⁺ adducts.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the highest sensitivity and specificity. Precursor and product ions for both the analyte and the internal standard need to be determined by infusion.
-
3.2. Gas Chromatography coupled with Mass Spectrometry (GC-MS)
GC-MS can also be used but requires derivatization of the hydroxyl groups to increase volatility.
-
Derivatization: Silylation of the glycerol (B35011) hydroxyl groups (e.g., with BSTFA) is a common approach.
-
Chromatography: A high-temperature capillary column suitable for lipid analysis.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) can be used for quantification.
Hypothetical Data Presentation for Inter-Laboratory Comparison
To facilitate a clear comparison of results from a future study, data should be presented in a standardized tabular format. The following tables serve as templates.
Table 1: Comparison of Quantitative Results for this compound in Spiked Plasma
| Laboratory ID | Analytical Method | Stated Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Accuracy (%) |
| Lab 01 | HPLC-MS/MS | 50.0 | 48.5 | 2.1 | 4.3 | 97.0 |
| Lab 02 | HPLC-MS/MS | 50.0 | 52.3 | 3.5 | 6.7 | 104.6 |
| Lab 03 | GC-MS | 50.0 | 45.1 | 4.0 | 8.9 | 90.2 |
| Lab 04 | HPLC-MS/MS | 50.0 | 49.8 | 2.5 | 5.0 | 99.6 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Method Validation Parameters Reported by Each Laboratory
| Laboratory ID | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Linearity (r²) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Matrix Effect (%) | Recovery (%) |
| Lab 01 | 1.0 | 1000 | >0.995 | <5% | <7% | 95-105 | 85-95 |
| Lab 02 | 0.5 | 1000 | >0.99 | <8% | <10% | 88-102 | 80-90 |
| Lab 03 | 5.0 | 2000 | >0.99 | <10% | <15% | Not Assessed | 75-90 |
| Lab 04 | 1.0 | 1000 | >0.998 | <4% | <6% | 98-103 | 90-98 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Visualizing Workflows and Pathways
5.1. Proposed Inter-Laboratory Study Workflow
The following diagram outlines a logical workflow for conducting a future inter-laboratory comparison study for this compound measurement.
5.2. Generalized Lipid Signaling Pathway
While the specific signaling pathway for this compound is yet to be elucidated, it is likely to be involved in lipid-mediated cellular communication. The diagram below illustrates a generalized lipid signaling pathway, providing a conceptual framework. Bioactive lipids can be generated from membrane lipids and act on various cellular targets.
This guide represents a starting point for the scientific community to work towards the standardization of this compound measurements. Collaboration and adherence to a common protocol will be key to building a solid analytical foundation for the research and development of this and other novel lipid molecules.
References
- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Effects of 1-(26-Hydroxyhexacosanoyl)-glycerol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential biological activities of 1-(26-Hydroxyhexacosanoyl)-glycerol against its constituent precursors: 26-hydroxyhexacosanoic acid and glycerol (B35011). Direct comparative experimental studies on these specific compounds are limited in publicly available literature. Therefore, this document synthesizes existing data on the individual precursors and related long-chain ω-hydroxy fatty acids to provide a predictive framework and guide future research.
Introduction
This compound is a monoacylglycerol consisting of a glycerol backbone esterified with 26-hydroxyhexacosanoic acid, a very-long-chain ω-hydroxy fatty acid. While this specific molecule has been identified as a naturally occurring compound with potential antimalarial activity, a detailed understanding of its broader biological effects compared to its precursors is not yet established. This guide explores the known biological activities of glycerol and long-chain ω-hydroxy fatty acids to infer the potential effects of their combined form, this compound. The esterification of 26-hydroxyhexacosanoic acid to a glycerol backbone likely modifies its physicochemical properties, such as solubility and bioavailability, which in turn could significantly impact its biological activity.
Comparison of Biological Activities
The following tables summarize the known biological activities of the precursors and related molecules. It is important to note that the data for long-chain ω-hydroxy fatty acids is often from studies on similar, more common fatty acids due to a lack of specific data for 26-hydroxyhexacosanoic acid.
Table 1: Comparative Antimalarial Activity
| Compound/Precursor | Target/Organism | Metric (IC₅₀) | Notes |
| This compound | Plasmodium falciparum | Data not available | Identified as a potential antimalarial constituent of Fourea minor. |
| Long-Chain Δ⁵,⁹ Fatty Acids (C23-C26) | Plasmodium falciparum | 12-16 µg/mL[1] | These very-long-chain fatty acids show considerable antiprotozoal activity.[1] |
| Oleic Acid (C18:1) | P. falciparum (FCR3 strain) | 23 µg/mL[1] | Displayed inhibitory activity against both intact infected cells and free parasites.[1] |
| Linoleic Acid (C18:2) | P. falciparum (FCR3 strain) | 76 µg/mL[1] | Exhibited moderate inhibitory activity. |
| Glycerol | Plasmodium falciparum | No direct cidal activity | Glycerol is a metabolite for the parasite and can inhibit water permeation through its aquaglyceroporin, which could have indirect effects on parasite viability. |
Table 2: Comparative Anti-inflammatory Activity
| Compound/Precursor | Model System | Key Findings |
| Long-Chain ω-Hydroxy Fatty Acids (general) | Macrophages, various cell lines | Can modulate inflammatory responses. For example, linoleic acid esters of hydroxy linoleic acids are anti-inflammatory. |
| Very-Long-Chain Dicarboxylic Acids (VLCDCA 28:4) | Human monocytes | Shown to have anti-inflammatory activity by blocking LPS-stimulated nitric oxide production. |
| Glycerol | Human epithelial cells, skin irritation models | Can reduce the expression of pro-inflammatory cytokines like IL-8 and exhibit anti-irritant properties. |
Table 3: Comparative Cytotoxicity
| Compound/Precursor | Cell Line | Metric (IC₅₀/EC₅₀) | Notes |
| DHA derivative (D3) | MCF-7 (Breast Cancer) | 15.96 ± 2.89 µM | Fatty acid derivatives have shown cytotoxic effects against cancer cell lines. |
| Linoleic Acid derivative (L3) | MCF-7 (Breast Cancer) | 24.64 ± 1.81 µM | Demonstrates the potential for fatty acids to be cytotoxic to cancer cells. |
| Glycerol | Various cell lines (BHK, CHO, HBL, MCF-7) | Inhibition at 2-4% concentration | High concentrations can inhibit cell proliferation, but it is generally considered to have low toxicity at physiological concentrations. |
| Glycerol | Human granulocytes | Damage at concentrations as low as 0.5 M | Can cause damage through both toxic and osmotic effects at higher concentrations. |
Experimental Protocols
Detailed methodologies for key assays relevant to the biological activities discussed are provided below.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay determines the effect of a compound on the growth of Plasmodium falciparum in red blood cells.
-
Cell Culture: P. falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with Albumax I, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment.
-
Assay Plate Preparation: The test compound is serially diluted in culture medium and added to a 96-well plate.
-
Parasite Addition: A synchronized culture of P. falciparum (ring stage) is diluted to the desired parasitemia and hematocrit and added to the wells of the assay plate.
-
Incubation: The plate is incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Data Acquisition: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is read using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by plotting the fluorescence intensity against the log of the compound concentration.
Anti-inflammatory Assay (LPS-induced Cytokine Production)
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: RAW 264.7 murine macrophages are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: LPS is added to the wells (excluding the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-only treated cells, and the IC₅₀ value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: The desired cell line is seeded into a 96-well plate and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway. Given the anti-inflammatory potential of both fatty acids and glycerol, this pathway is a likely target for this compound and its precursors.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for Comparative Analysis
The logical workflow to directly compare the biological effects of this compound and its precursors would be as follows:
Caption: Proposed experimental workflow.
References
Assessing Reproducibility in Antimalarial Research: A Comparative Guide for 1-(26-Hydroxyhexacosanoyl)-glycerol and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug development. This guide provides a framework for assessing the reproducibility of experiments involving the novel antimalarial candidate, 1-(26-Hydroxyhexacosanoyl)-glycerol. Due to a lack of publicly available data on this specific compound, this guide establishes a comparative analysis with structurally related long-chain fatty acids and their derivatives that have documented antimalarial properties. By detailing standardized experimental protocols and discussing key factors that influence assay variability, this guide aims to equip researchers with the tools to design robust experiments and critically evaluate findings.
Comparative Analysis of Antimalarial Activity
While specific quantitative data for this compound is not yet available in peer-reviewed literature, we can project its potential efficacy based on the performance of similar long-chain fatty acids and monoacylglycerols. The following table summarizes reported in vitro and in vivo antimalarial activities of these comparator compounds. This serves as a benchmark for future studies on this compound to be evaluated against.
| Compound/Fraction | Assay Type | Target Species | Measured Efficacy (IC₅₀ / % Suppression) | Reference |
| This compound | In vitro / In vivo | P. falciparum / P. berghei | Data Not Available | N/A |
| Very long-chain (C23-C26) Δ5,9 fatty acids | In vitro ([³H]-hypoxanthine incorporation) | P. falciparum | IC₅₀ = 12–16 μg/mL | [1] |
| Linolenic Acid | In vitro (pLDH assay) | P. falciparum (D10, Dd2 strains) | <10 µg/mL | [2] |
| Linoleic Acid | In vitro (pLDH assay) | P. falciparum (D10, Dd2 strains) | <10 µg/mL | [2] |
| Linolenic Acid | In vivo (Peter's 4-day suppressive test) | P. berghei | 70% suppression at 100 mg/kg | [2] |
| Linoleic Acid | In vivo (Peter's 4-day suppressive test) | P. berghei | 64% suppression at 100 mg/kg | [2] |
| Oily fraction from Annona squamosa (Annomaal) | In vitro | P. falciparum | IC₅₀ = 1.25 ± 0.183 μg/mL | |
| Oily fraction from Annona squamosa (Annomaal) | In vivo (Peter's 4-day suppressive test) | P. berghei | 61.11% chemosuppression |
Key Experimental Protocols for Antimalarial Drug Screening
Standardized protocols are crucial for ensuring the reproducibility and comparability of data across different studies and laboratories. Below are detailed methodologies for common in vitro and in vivo antimalarial assays.
In Vitro Antimalarial Susceptibility Testing
1. [³H]-Hypoxanthine Incorporation Assay
This assay is considered a gold standard for measuring the inhibition of parasite growth by assessing the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.
-
Parasite Culture: Asexual blood stages of Plasmodium falciparum are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a starting parasitemia of 0.1-1.0% and a hematocrit of 1.5-2%.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added in serial dilutions.
-
Plates are incubated for 24-48 hours under standard culture conditions.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.
-
The incubation is terminated by harvesting the cells onto glass fiber filters.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the drug concentration.
-
Factors Affecting Reproducibility: Initial parasitemia, duration of culture and radioisotope pulse, parasite stage, and the concentration of purines in the culture medium can all impact the results.
2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.
-
Parasite Culture: As described for the [³H]-hypoxanthine incorporation assay.
-
Assay Procedure:
-
Parasites are incubated with the test compound for 72 hours.
-
The culture plates are frozen and thawed to lyse the erythrocytes and release pLDH.
-
Aliquots of the hemolyzed suspension are transferred to a new plate.
-
A reaction mixture containing a lactate substrate and a tetrazolium salt is added.
-
The activity of pLDH is determined by measuring the absorbance of the resulting formazan (B1609692) product at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
-
Factors Affecting Reproducibility: The choice of monoclonal antibodies used in commercially available kits can lead to variability in sensitivity and specificity. However, when standardized, the assay shows good inter-assay reproducibility with a percent coefficient of variation (%CV) around 5.47%.
In Vivo Antimalarial Efficacy Testing
Peter's 4-Day Suppressive Test
This is a standard in vivo assay to evaluate the blood schizontocidal activity of a test compound in a murine model.
-
Animal Model: Swiss albino mice are commonly used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is typically used.
-
Inoculation: Mice are inoculated intraperitoneally with 1 x 10⁷ infected red blood cells.
-
Drug Administration:
-
Two to four hours post-infection, the first dose of the test compound is administered (e.g., orally or subcutaneously).
-
Treatment is continued daily for four consecutive days.
-
-
Assessment of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to the untreated control group to calculate the percentage of suppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.
-
Factors Affecting Reproducibility: The parasite strain, the route of drug administration, and the vehicle used to dissolve the compound can influence the outcome.
Visualizing Experimental Workflows
To enhance clarity and promote standardization, the following diagrams illustrate the workflows for the described antimalarial assays.
Caption: Workflow for in vitro antimalarial susceptibility testing.
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion
Assessing the reproducibility of experiments with a novel compound like this compound is challenging in the absence of published data. However, by utilizing standardized and well-characterized protocols for antimalarial drug screening, researchers can generate robust and comparable data. This guide provides the necessary framework by outlining established in vitro and in vivo methodologies and presenting comparative data from analogous long-chain fatty acids. Adherence to these protocols, coupled with transparent reporting of experimental details, will be paramount in establishing a reliable biological profile for this compound and ensuring the reproducibility of future findings in the quest for new antimalarial therapies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
